Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
Description
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(11)4-6(5)9(12)15-2/h3-4,11H,1-2H3 |
InChI Key |
VTUVDQMFXYQGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate chemical properties
This is an in-depth technical guide on Methyl 5-hydroxy-2-methyl-4-nitrobenzoate , structured for researchers and drug development professionals.
Primary Application: Pharmaceutical Intermediate / PROTAC Linker Synthesis CAS Registry Number: 199929-14-1 (Acid Precursor Reference) / Specific Ester CAS not widely indexed; refer to chemical identity below.[1][2][3][4]
Executive Summary
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is a highly functionalized aromatic scaffold characterized by a tetrasubstituted benzene ring . Its structure integrates an electron-withdrawing nitro group, an electron-donating hydroxyl group, and a methyl ester, creating a unique "push-pull" electronic system.
This compound serves as a critical building block in medicinal chemistry , particularly in the synthesis of Targeted Protein Degraders (PROTACs) and heterocycles targeting kinases such as IRAK-4 . Its chemical utility lies in the orthogonal reactivity of its functional groups: the nitro group (reducible to aniline), the phenol (alkylatable/acylatable), and the ester (hydrolyzable/reducible).
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Methyl 5-hydroxy-2-methyl-4-nitrobenzoate |
| Common Synonyms | 5-Hydroxy-2-methyl-4-nitrobenzoic acid methyl ester |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)O)[O-] |
| InChIKey | VTUVDQMFXYQGBB-UHFFFAOYSA-N |
Physical Properties
| Property | Value / Description | Source/Note |
| Appearance | Yellow Solid | [1] |
| Melting Point | > 70°C (Predicted) | Based on structural analogs [2] |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water. | Lipophilic ester/phenol nature |
| pKa (Phenol) | ~6.5 - 7.5 (Predicted) | Acidified by ortho-nitro group |
| Electronic Character | Electron-deficient ring (Nitro/Ester) with localized electron density at C-5 (OH). |
Synthesis & Production Protocols
The synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is non-trivial due to the directing effects of the existing substituents. The most validated route involves the nitration of methyl 5-hydroxy-2-methylbenzoate .
Validated Synthetic Route (WO2024020522A1)
This protocol utilizes Copper(II) nitrate as a mild nitrating agent in the presence of acetic anhydride, which provides better regioselectivity than standard mixed-acid nitration.
Step 1: Esterification
-
Precursor: 5-Hydroxy-2-methylbenzoic acid.[4]
-
Reagents: HCl / Methanol (4 M).
-
Conditions: 40 °C, 12 hours.[4]
-
Yield: ~92%.
-
Product: Methyl 5-hydroxy-2-methylbenzoate (Yellow solid).[4]
Step 2: Regioselective Nitration
-
Reagents: Copper(II) nitrate trihydrate (1.5 eq), Acetic Anhydride (excess), Acetic Acid.
-
Conditions: 0 °C, 1.5 hours.
-
Workup: Quench with ice water, extract with Ethyl Acetate.[4] Wash with sat. NaHCO₃ to remove acid byproducts.
-
Purification: Column chromatography (Petroleum ether/Ethyl acetate 20:1 to 10:1).[4]
-
Yield: ~13% (Low yield indicates competitive oxidation or isomer formation).
-
Observation: The reaction must be kept cold (0 °C) to prevent over-nitration or oxidative degradation of the phenol.
Synthetic Pathway Diagram
Caption: Two-step synthesis starting from the benzoic acid precursor. Note the use of Copper(II) nitrate for milder nitration conditions.
Reactivity & Applications in Drug Discovery
This compound is a versatile trifunctional scaffold . Its utility in drug discovery, specifically for IRAK-4 degraders , stems from the ability to independently modify three distinct sites.
A. Reactivity Manifold
-
Phenolic Hydroxyl (C-5):
-
Reactivity: Nucleophilic attack, Acylation, Alkylation.
-
Use: Attachment point for "Linker" chains in PROTACs or solubilizing groups.
-
Protocol: Reacts with alkyl halides (K₂CO₃/DMF) or Acetic Anhydride (Et₃N/DCM).
-
-
Nitro Group (C-4):
-
Reactivity: Reduction to Aniline (-NH₂).
-
Use: Precursor for benzimidazoles, quinazolines, or amide coupling.
-
Protocol: Fe/NH₄Cl, H₂/Pd-C, or SnCl₂ reduction.
-
-
Methyl Ester (C-1):
-
Reactivity: Hydrolysis to Acid, Amidation, Reduction to Benzyl Alcohol.
-
Use: Formation of the core pharmacophore or amide linkages.
-
B. Case Study: IRAK-4 Targeted Degradation
In the development of bifunctional compounds (PROTACs), this scaffold serves as the anchor for the E3 ligase ligand or the Target Protein ligand .[6] The proximity of the nitro and hydroxyl groups allows for the formation of fused heterocyclic rings (e.g., benzoxazoles) after reduction.
Reactivity Flowchart
Caption: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.
Structural Analysis (Spectroscopy)
Identification of this specific isomer relies on NMR spectroscopy.[7] The substitution pattern (1,2,4,5) results in two singlet aromatic protons that are para to each other.
Theoretical ¹H NMR Assignment (400 MHz, CDCl₃)
| Proton Position | Multiplicity | Approx. Shift (δ) | Diagnostic Feature |
| H-3 (Ar-H) | Singlet (1H) | 8.0 - 8.2 ppm | Deshielded by ortho-NO₂ and meta-Ester. |
| H-6 (Ar-H) | Singlet (1H) | 7.4 - 7.6 ppm | Deshielded by ortho-Ester, shielded by ortho-OH. |
| OH (Phenol) | Broad Singlet | 10.0 - 11.0 ppm | Hydrogen bonded to adjacent NO₂ (intramolecular). |
| OCH₃ (Ester) | Singlet (3H) | 3.9 ppm | Typical methyl ester. |
| Ar-CH₃ (Methyl) | Singlet (3H) | 2.4 - 2.6 ppm | Benzylic methyl. |
Note: The presence of two aromatic singlets is the key confirmation of the 2,4,5-substitution pattern. If doublets were observed, it would indicate an incorrect isomer (e.g., 2,3,4 or 2,3,6 substitution).
Handling & Safety Protocols
Hazard Classification: Irritant (Skin/Eye), Potentially Toxic (Nitro compound).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenol is susceptible to oxidation over time, turning the yellow solid to brown.
-
Handling: Use a fume hood. Avoid dust generation.
-
Incompatibility: Strong oxidizing agents, strong bases (will deprotonate phenol and hydrolyze ester).
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Kymera Therapeutics Inc. (2024). Compounds and methods for the targeted degradation of IRAK-4. WO2024020522A1. (Primary source for synthesis protocol and physical description).
-
BenchChem. (2025). Methyl 5-hydroxy-2-methyl-4-nitrobenzoate Product Description. (Source for general chemical identifiers and research use classification).[7][8]
-
PubChem. (2025). Compound Summary for 5-Hydroxy-2-methyl-4-nitrobenzoic acid. (Parent acid data used for physicochemical predictions).[9]
Sources
- 1. 67191-44-0|Methyl 2-hydroxy-5-methyl-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 2. 1031359-53-1|Methyl 3-hydroxy-2-methyl-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 3. 616-82-0|4-Hydroxy-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]
- 5. 42590-00-1|Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]
- 6. WO2022266258A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]
- 7. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. amherst.edu [amherst.edu]
A Technical Guide to the Structure of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
Abstract: This document provides a comprehensive technical analysis of the chemical structure of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (C₉H₉NO₅). As a polysubstituted aromatic compound, it holds potential as a versatile intermediate in the synthesis of more complex molecules for medicinal chemistry and material science.[1] This guide delineates a logical synthetic pathway and details the expected outcomes from primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are fundamental to its structural confirmation. The content herein is intended for researchers, chemists, and professionals in drug development who require a deep, validated understanding of this molecule's architecture.
Physicochemical and Molecular Identifiers
A precise understanding of a compound begins with its fundamental properties and universally recognized identifiers. These data points are critical for database searches, regulatory documentation, and computational modeling.
| Property | Value | Source |
| IUPAC Name | methyl 5-hydroxy-2-methyl-4-nitrobenzoate | [1] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)OC)O)[O-] | [1] |
| InChI Key | VTUVDQMFXYQGBB-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 211.04807 Da | [1] |
Proposed Synthetic Pathway and Experimental Protocol
While specific literature detailing the synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is scarce, a robust and logical pathway can be proposed based on established organic chemistry principles and synthetic routes for structurally analogous compounds.[2] The most viable approach involves the regioselective nitration of a commercially available precursor, 5-hydroxy-2-methylbenzoic acid, followed by a standard Fischer esterification.
Synthetic Rationale
The directing effects of the substituents on the starting material, 5-hydroxy-2-methylbenzoic acid, are key to the proposed synthesis. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the methyl (-CH₃) group is a weakly activating, ortho, para-director. The carboxyl (-COOH) group is a deactivating, meta-director. The C4 position is para to the powerful hydroxyl director and ortho to the methyl director, making it the most electronically favorable site for electrophilic aromatic substitution (nitration). The C6 position, while ortho to the hydroxyl group, is sterically hindered by the adjacent methyl group. Therefore, nitration is strongly predicted to occur at C4.
Workflow Diagram: Proposed Synthesis
Caption: Proposed two-step synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.
Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid (Intermediate)
This protocol is adapted from general procedures for the nitration of activated aromatic rings.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-hydroxy-2-methylbenzoic acid (1.0 eq). Cool the flask to 0°C in an ice-water bath.
-
Acid Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.5 eq). Maintain the temperature of this nitrating mixture below 10°C.
-
Nitration: Slowly add the nitrating mixture to the stirred solution of the benzoic acid derivative via the dropping funnel. Critically maintain the internal reaction temperature between 0°C and 10°C to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. The crude product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified intermediate.
Protocol 2.3.2: Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (Final Product)
This protocol follows the principles of Fischer esterification, adapted from the synthesis of similar benzoate esters.[3][4]
-
Reaction Setup: To a round-bottom flask containing the dried 5-hydroxy-2-methyl-4-nitrobenzoic acid (1.0 eq), add a significant excess of anhydrous methanol (e.g., 20-30 eq), which serves as both solvent and reagent.
-
Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-18 hours. The progress should be monitored by TLC until the starting carboxylic acid is consumed.[3]
-
Workup: After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.[3]
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum. The resulting crude product can be purified further by column chromatography on silica gel to yield the final, pure ester.
Structural Elucidation and Spectroscopic Analysis
Unambiguous structural confirmation relies on a synergistic combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Molecular Structure and NMR Correlation
Caption: Structure of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate with atom labeling for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. Due to the substitution pattern, the two aromatic protons are not adjacent and will appear as singlets. The spectrum will be characterized by sharp singlets for the methyl groups and a potentially broad signal for the hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronic nature of the attached functional groups.
Table 3.2.1: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Label | Atom Type | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale |
| a | Ar-H | ~7.8 - 8.0 | Singlet | ~115 - 120 | Aromatic proton ortho to the electron-withdrawing ester group. |
| b | Ar-H | ~7.4 - 7.6 | Singlet | ~125 - 130 | Aromatic proton deshielded by the adjacent nitro group. |
| c | Ar-C H₃ | ~2.5 - 2.7 | Singlet | ~18 - 22 | Typical shift for a methyl group attached to an aromatic ring.[5] |
| d | O-C H₃ | ~3.9 - 4.0 | Singlet | ~52 - 54 | Characteristic shift for a methyl ester.[5][6] |
| e | C =O | - | - | ~165 - 167 | Carbonyl carbon of the ester group.[6] |
| f | OH | ~5.0 - 6.0 | Broad Singlet | - | Phenolic proton, shift is concentration-dependent and signal may exchange with D₂O. |
| C1 | Ar-C | - | - | ~128 - 132 | Aromatic carbon bearing the ester group. |
| C2 | Ar-C | - | - | ~138 - 142 | Aromatic carbon bearing the methyl group. |
| C3 | Ar-C | - | - | ~125 - 130 | Aromatic carbon bearing a proton (b). |
| C4 | Ar-C | - | - | ~145 - 150 | Aromatic carbon bearing the electron-withdrawing nitro group, significantly deshielded. |
| C5 | Ar-C | - | - | ~150 - 155 | Aromatic carbon bearing the electron-donating hydroxyl group, deshielded. |
| C6 | Ar-C | - | - | ~115 - 120 | Aromatic carbon bearing a proton (a). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the specific functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3.3.1: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3500 - 3200 | O-H (Phenol) | Stretching | Strong, Broad |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium |
| 2980 - 2850 | C-H (Aliphatic) | Stretching | Medium |
| 1730 - 1710 | C=O (Ester) | Stretching | Strong, Sharp |
| 1600, 1475 | C=C (Aromatic) | Stretching | Medium to Strong |
| 1560 - 1500 | N-O (Nitro) | Asymmetric Stretching | Strong[1] |
| 1370 - 1300 | N-O (Nitro) | Symmetric Stretching | Strong[1] |
| 1300 - 1150 | C-O (Ester & Phenol) | Stretching | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.
-
Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z ratio corresponding to the molecular weight, 211.17.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular formula. The calculated exact mass for C₉H₉NO₅ is 211.04807 Da, and an experimental value within a few ppm of this would provide strong evidence for the elemental composition.
-
Fragmentation Pattern: Key fragments would likely arise from:
-
Loss of the methoxy radical (•OCH₃) to give an m/z of 180.
-
Loss of the entire methoxycarbonyl group (•COOCH₃) to give an m/z of 152.
-
Loss of the nitro group (•NO₂) to give an m/z of 165.
-
-
Electrospray Ionization (ESI-MS): In negative ion mode, ESI-MS would be expected to show a prominent ion at m/z 210, corresponding to the deprotonated molecule [M-H]⁻, taking advantage of the acidic phenolic proton.[1]
Conclusion
The structure of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is confidently defined by a logical synthesis from 5-hydroxy-2-methylbenzoic acid and a comprehensive analysis of its predicted spectroscopic data. The distinct signals anticipated in ¹H and ¹³C NMR spectra, coupled with characteristic functional group vibrations in IR spectroscopy and a definitive molecular weight and fragmentation pattern from mass spectrometry, provide a self-validating system for its structural elucidation. This guide serves as an authoritative framework for the synthesis, identification, and utilization of this compound in advanced research applications.
References
- BenchChem. (n.d.). Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.
- BenchChem. (n.d.). An In-depth Technical Guide on 5-Hydroxy-2-methyl-4-nitrobenzoic acid: Discovery and History.
-
PubChem. (n.d.). Methyl 5-hydroxy-2-nitrobenzoate. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. National Institutes of Health. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemsrc. (2025, August 22). CAS#:215659-03-3 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "A mild and efficient method for the synthesis of esters from alcohols and aldehydes with hydrogen peroxide using HBr as a catalyst". Retrieved from [Link]
-
ChemBK. (2024, April 10). Methyl 3-nitro-4-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
PrepChem.com. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Retrieved from [Link]
Sources
Solubility Profile and Solvent-Mediated Workflows for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
Executive Summary
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (Molecular Formula: C₉H₉NO₅, MW: 211.17 g/mol ) is a highly versatile substituted benzoate ester utilized extensively as a synthetic intermediate in medicinal chemistry[1]. Most notably, it serves as a critical building block in the development of targeted protein degraders, such as PROTACs directed against Interleukin-1 receptor-associated kinase-4 (IRAK-4)[2]. For drug development professionals and synthetic chemists, mastering the solubility profile of this compound in various organic solvents is non-negotiable. Proper solvent selection dictates the thermodynamic stability of the reagent, the kinetics of downstream functionalization (e.g., acylation or alkylation), and the efficiency of product isolation.
Structural Causality & Physicochemical Profiling
To understand the solubility behavior of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate, one must analyze the causality driven by its distinct functional groups:
-
Phenolic Hydroxyl (-OH): Acts as both a strong hydrogen bond donor and acceptor. This group drives solubility in protic and highly polar aprotic solvents.
-
Nitro Group (-NO₂): A potent electron-withdrawing group that significantly increases the molecule's dipole moment. It acts as a hydrogen bond acceptor, favoring interactions with polar solvents.
-
Methyl Ester (-COOCH₃): Contributes to the overall polarity and acts as a hydrogen bond acceptor, making the compound highly compatible with ester-based solvents like ethyl acetate.
-
Toluene Core (Methylated Benzene): Imparts a degree of lipophilicity, preventing the molecule from being entirely hydrophilic and ensuring its solubility in moderately non-polar environments.
Because of this specific functional group topology, the compound exhibits a strong affinity for polar aprotic solvents (which stabilize the dipole without competitively donating hydrogen bonds to the reagents) while remaining virtually insoluble in purely aliphatic hydrocarbons[1].
Solubility Data in Key Organic Solvents
The following table summarizes the solubility profile of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate, mapping quantitative estimates to their practical laboratory applications.
| Solvent Class | Specific Solvent | Estimated Solubility | Application / Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), DMF | > 50 mg/mL | Maximal Solvation: Ideal for high-concentration stock solutions and biological assay preparation. |
| Polar Aprotic | Dichloromethane (DCM) | 10 - 50 mg/mL | Reaction Medium: Primary solvent for base-catalyzed reactions; dissolves the compound without H-bond interference[2]. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 10 - 50 mg/mL | Extraction: Excellent partition coefficient for liquid-liquid extraction during aqueous workups[2]. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | 5 - 20 mg/mL | Moderate Solvation: Competitive hydrogen bonding with the phenolic hydroxyl can limit total solubility. |
| Non-Polar | Hexanes, Heptane | < 1 mg/mL | Anti-Solvent: Poor solubility makes these ideal for driving precipitation and crystallization. |
Experimental Methodologies
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Expertise Insight: Kinetic solubility methods (e.g., solvent-shift nephelometry) often overestimate solubility due to transient supersaturation. For nitrobenzoate derivatives capable of complex intermolecular hydrogen-bonding networks, the thermodynamic shake-flask method is a self-validating system that guarantees true equilibrium measurement.
-
Saturation: Add an excess amount of solid Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (e.g., 100 mg) to a glass vial containing 1.0 mL of the target organic solvent.
-
Equilibration: Seal the vial and agitate at 25°C for 48 hours using a thermoshaker at 500 rpm. Causality: 48 hours is required to overcome the lattice energy of potential polymorphs and ensure thermodynamic equilibrium[1].
-
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate into the linear range of your analytical method and quantify via HPLC-UV (typically at 254 nm) against a pre-established standard calibration curve.
Protocol B: Solvent-Optimized Acylation Workflow
Expertise Insight: Synthesizing complex degraders (e.g., IRAK-4 PROTACs) often requires the protection or modification of the phenolic hydroxyl group. DCM is selected as the reaction solvent because it provides sufficient solvation for the starting material while remaining completely inert to acylating agents like acetic anhydride[2].
-
Reaction Setup: Dissolve Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (1.0 eq, e.g., 2.5 g, 11.8 mmol) in anhydrous Dichloromethane (DCM) (15 mL)[2].
-
Reagent Addition: Add Triethylamine (TEA) (4.0 eq) followed by Acetic Anhydride (2.5 eq). Causality: TEA acts as both a base to deprotonate the phenol and a nucleophilic catalyst, while DCM ensures all species remain in a homogenous organic phase.
-
Propagation: Stir the mixture at 25°C for 12 hours under an inert atmosphere[2].
-
Aqueous Quench & Extraction: Pour the reaction mixture into water (200 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (100 mL × 3). Causality: EtOAc is immiscible with water but highly compatible with the newly formed ester, driving a highly efficient phase transfer of the product[2].
-
Isolation: Wash the combined EtOAc layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography utilizing a gradient of petroleum ether and ethyl acetate[2].
Visualized Workflow
Fig 1: Solvent selection logic and downstream workflow for nitrobenzoate derivatives.
References
- Title: WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 Source: Google Patents URL
- Source: benchchem.
Sources
Technical Whitepaper: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate – Physicochemical Profiling, Regioselective Synthesis, and Applications in PROTAC Development
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Classification: Advanced Technical Guide & Material Safety Data Sheet (MSDS)
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD), the synthesis of bifunctional degraders—commonly known as PROTACs (Proteolysis Targeting Chimeras)—requires highly functionalized, geometrically precise building blocks. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (CAS: 866996-52-3) has emerged as a critical synthetic intermediate in the development of degraders targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).
This whitepaper provides an in-depth analysis of this compound, synthesizing its core Material Safety Data Sheet (MSDS) parameters with field-proven synthetic methodologies. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions, detailing the mechanistic causality behind its regioselective synthesis via Menke nitration and its downstream utility in modern medicinal chemistry.
Physicochemical Profiling & Hazard Identification
Before deploying any novel intermediate in a multi-step synthetic route, a rigorous understanding of its physicochemical properties and safety profile is mandatory. The presence of both a nitro group (an oxidizing pharmacophore) and a phenolic hydroxyl group dictates specific handling protocols to prevent unwanted redox reactions or dermal sensitization.
Quantitative Material Data
The following table consolidates the critical structural and physical data for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate, establishing a baseline for analytical characterization 12.
| Parameter | Specification |
| Chemical Name | Methyl 5-hydroxy-2-methyl-4-nitrobenzoate |
| CAS Registry Number | 866996-52-3 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| InChI Key | VTUVDQMFXYQGBB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)OC)O)[O-] |
| Physical State | Yellow solid (crystalline powder) |
Safety, Handling, and Self-Validating Storage Protocols
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3; Respiratory tract irritation).
-
Handling Causality: The phenolic hydroxyl group can act as a weak acid and a nucleophile, while the nitro group is susceptible to reduction. Handling must be performed under an inert atmosphere (Nitrogen or Argon) to prevent gradual oxidative degradation of the phenol.
-
Self-Validating Storage: Store sealed in a dry environment at 2-8°C. The integrity of the storage condition is self-validating: exposure to moisture or elevated temperatures will cause the bright yellow crystalline solid to darken (indicating oxidative polymerization or ester hydrolysis), providing an immediate visual cue of material compromise.
Synthetic Methodology: The Menke Nitration Protocol
The synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate relies on the precise functionalization of 5-hydroxy-2-methylbenzoic acid. The critical challenge in this workflow is introducing a nitro group strictly at the C4 position without hydrolyzing the ester, over-nitrating the aromatic ring, or oxidatively cleaving the methyl group.
To achieve this, we utilize a Menke Nitration —a highly regioselective electrophilic aromatic substitution utilizing Copper(II) nitrate in acetic anhydride 3.
Phase 1: Protective Esterification
Objective: Mask the carboxylic acid to prevent decarboxylation or mixed anhydride formation during nitration.
-
Reaction: Suspend 5-hydroxy-2-methylbenzoic acid (1.0 eq) in a 4 M solution of Hydrogen Chloride in Methanol (approx. 4.8 eq HCl).
-
Conditions: Stir at 40 °C for 12 hours.
-
Causality & Self-Validation: This Fischer esterification uses methanol as both the solvent and the reactant. The large molar excess of methanol drives the equilibrium entirely to the product side. By concentrating the mixture under reduced pressure, the volatile HCl and unreacted methanol are entirely stripped away. This eliminates the need for an aqueous workup, which could prematurely hydrolyze the newly formed ester, yielding methyl 5-hydroxy-2-methylbenzoate in >90% yield as a pure yellow solid 4.
Phase 2: Regioselective Menke Nitration
Objective: Introduce the nitro group at the C4 position using mild, anhydrous conditions.
-
Preparation: Dissolve methyl 5-hydroxy-2-methylbenzoate (1.0 eq) in a solvent mixture of glacial acetic acid (HOAc) and acetic anhydride (1:2 ratio by volume). Cool the solution to 0 °C using an ice bath.
-
Causality: Nitration is highly exothermic. Maintaining 0 °C prevents runaway thermal degradation and suppresses the formation of dinitro-impurities.
-
-
Reagent Addition: Slowly add Copper(II) nitrate trihydrate (1.51 eq) to the cooled solution. Stir at 0 °C for 1.5 hours.
-
Causality: Traditional mixed acids (
) would destroy the ester and over-oxidize the phenol. Copper(II) nitrate reacts with acetic anhydride to generate acetyl nitrate ( ) in situ. The acetic anhydride also acts as a chemical desiccant, consuming the water of hydration from the copper salt to maintain a strictly anhydrous environment 5. The strongly activating hydroxyl group at C5 directs the acetyl nitrate exclusively to the ortho position (C4) via a highly organized six-membered transition state 3.
-
-
Self-Validating Quench: Pour the reaction mixture into a large volume of ice water, then extract with ethyl acetate.
-
Validation: The ice water safely and visibly hydrolyzes the excess acetic anhydride into acetic acid, quenching the electrophile and preventing further reaction.
-
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (
) to the combined organic phase and stir vigorously at 25 °C for 12 hours.-
Causality: This extended biphasic stirring is critical. It ensures the complete neutralization of residual acetic acid and the destruction of any trapped acetyl nitrate. Failing to do this would result in the acidic degradation of the product during solvent evaporation.
-
-
Isolation: Separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate. Purify via column chromatography (petroleum ether/ethyl acetate) to isolate pure Methyl 5-hydroxy-2-methyl-4-nitrobenzoate 4.
Application in Targeted Protein Degradation (IRAK-4)
The strategic placement of functional groups on Methyl 5-hydroxy-2-methyl-4-nitrobenzoate makes it an ideal scaffold for PROTAC synthesis. The nitro group can be easily reduced to an aniline for amide coupling, while the phenolic hydroxyl group serves as an alkylation site for attaching PEG or alkyl linkers.
In contemporary drug development, derivatives of this compound are utilized to synthesize bifunctional degraders targeting IRAK-4 , a serine/threonine kinase essential for Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signal transduction. By linking an IRAK-4 binding moiety to a Cereblon (CRBN) E3 ligase ligand, the PROTAC hijacks the cell's ubiquitin-proteasome system to selectively destroy the disease-causing kinase 4.
Fig 1. Mechanism of IRAK-4 targeted degradation via CRBN-recruiting PROTACs.
References
- Benchchem. "Methyl 5-hydroxy-2-methyl-4-nitrobenzoate".
- BLD Pharm. "24279-14-9|Methyl 2-hydroxy-4-methyl-3-nitrobenzoate|BLD Pharm".
- Google Patents. "WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4".
- WuXi Biology.
- ACS Publications. "Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism". The Journal of Organic Chemistry.
Sources
- 1. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]
- 2. 24279-14-9|Methyl 2-hydroxy-4-methyl-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Deep Dive: Nitrobenzoate Ester Derivatives in Medicinal Chemistry
Executive Summary
Nitrobenzoate esters represent a versatile scaffold in medicinal chemistry, serving dual roles as pharmacologically active agents and strategic prodrug moieties. Unlike simple benzoates used primarily as preservatives, the introduction of a nitro group (
Part 1: Chemical Synthesis & Methodology[1][2][3][4][5]
The synthesis of nitrobenzoate esters is governed by the directing effects of substituents on the benzene ring. Two primary strategies are employed: direct nitration of existing esters (Meta-selective) and esterification of nitrobenzoic acids (Regio-controlled).
Strategic Synthetic Routes
Method A: Direct Nitration (Meta-Selective)
Nitration of methyl benzoate proceeds via electrophilic aromatic substitution. The ester group (
Method B: Acyl Chloride Esterification (Regio-Controlled)
To access ortho- or para- isomers, or to attach complex alcohol moieties, the reaction of pre-functionalized nitrobenzoyl chlorides with alcohols is the standard. This method avoids the harsh acidic conditions of nitration, suitable for acid-sensitive substrates.
Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate
Objective: Preparation of the meta-isomer via nitration.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Cool 30 mL of conc.
to 0°C in a round-bottom flask using an ice-salt bath. -
Substrate Addition: Add methyl benzoate (13.6 g, 0.1 mol) dropwise, maintaining temperature <10°C.
-
Nitration: Prepare a mixture of 10 mL conc.
and 10 mL conc. . Add this mixture dropwise to the flask over 30 minutes. Critical: Do not allow temperature to exceed 15°C to prevent dinitration. -
Reaction: Stir at 5–10°C for 1 hour.
-
Quenching: Pour the reaction mixture over 200 g of crushed ice with vigorous stirring. The product will precipitate as a solid.[2][3]
-
Purification: Filter the solid, wash with cold water, and recrystallize from methanol.
-
Validation: Check melting point (Lit: 78°C) and IR (presence of
and for ).
Experimental Protocol: Synthesis of 4-Nitrobenzoate Esters via Acyl Chloride
Objective: Coupling 4-nitrobenzoic acid with a complex alcohol (R-OH).
Step-by-Step Methodology:
-
Activation: Reflux 4-nitrobenzoic acid (10 mmol) with Thionyl Chloride (
, 5 mL) for 3 hours. Evaporate excess to obtain 4-nitrobenzoyl chloride. -
Coupling: Dissolve the alcohol (R-OH, 10 mmol) and Triethylamine (12 mmol) in dry Dichloromethane (DCM, 20 mL) at 0°C.
-
Addition: Add the crude acid chloride (dissolved in 5 mL DCM) dropwise.
-
Workup: Stir at room temperature for 4 hours. Wash with 5%
, 1M HCl, and brine. Dry over and concentrate.
Synthesis Logic Visualization
Figure 1: Decision tree for selecting the appropriate synthetic route based on regiochemistry requirements.
Part 2: Medicinal Chemistry & SAR[1][9][10][11]
The nitrobenzoate moiety is not merely a passive carrier; it actively influences pharmacokinetics and pharmacodynamics.
Structure-Activity Relationship (SAR)
| Feature | Effect on Activity | Mechanistic Insight |
| Nitro Position | 3,5-dinitro > 4-nitro > 3-nitro | Increased electron withdrawal enhances susceptibility to nucleophilic attack and bioreduction. 3,5-dinitro esters are potent anti-tubercular agents [1]. |
| Ester Chain (R) | Lipophilicity dependent | Long alkyl chains ( |
| Electronic Effect | Electron Withdrawing (EWG) | The |
The "Prodrug" Mechanism
Nitrobenzoate esters often function as prodrugs. In the context of Mycobacterium tuberculosis (Mtb), the lipid-rich cell wall is a barrier to polar molecules.
-
Entry: The ester form is lipophilic, allowing passive diffusion across the mycolic acid layer.
-
Activation: Mycobacterial esterases hydrolyze the ester, releasing the free nitrobenzoic acid.
-
Action: The free acid (or its reduced metabolite) disrupts cellular respiration or DNA integrity.
Part 3: Therapeutic Applications[10]
Antimycobacterial Activity (Tuberculosis)
Recent studies highlight 3,5-dinitrobenzoate esters as having superior activity against Mtb compared to their mono-nitro counterparts.[5] The mechanism is distinct from simple acid stress; it involves the bioreduction of the nitro group by mycobacterial nitroreductases (e.g., Ddn), generating reactive nitrogen species (RNS) that damage the pathogen.
Antifungal Agents
Derivatives like 3-methyl-4-nitrobenzoate have shown significant activity against Candida species.[6] The presence of the nitro group is essential; removal or replacement with a chloro- group often results in loss of potency [2].
Mechanism of Action: Bioreduction
The toxicity and efficacy of nitro-compounds rely on the redox potential of the nitro group. Under hypoxic conditions (common in solid tumors and granulomas), the nitro group is enzymatically reduced.
Figure 2: Bioreductive activation pathway of nitrobenzoates. In the presence of oxygen, the futile cycle regenerates the parent compound. In hypoxia (bacteria/tumors), reduction proceeds to toxic intermediates.
Part 4: Toxicology & Safety Considerations
While effective, the nitro group introduces genotoxic risks.
-
Mutagenicity: The hydroxylamine intermediate (
) can form adducts with DNA (Ames positive). -
Design Strategy: "Soft drug" design aims for the ester to hydrolyze to a rapidly excreted metabolite, or for the nitro group to be positioned such that its reduction potential is tuned to specific bacterial enzymes rather than mammalian reductases.
References
-
Comparison of the Antitubercular Activity of Nitrobenzoate Esters. Journal of Emerging Investigators. (2023). Link
-
3-Methyl-4-Nitrobenzoate Derivatives as Antifungal Drug Candidates. ResearchGate. (2025). Link
-
Synthesis of Methyl 3-Nitrobenzoate. Organic Syntheses, Coll. Vol. 1, p.372 (1941). Link
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. NIH National Library of Medicine. (2023). Link
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024). Link
Sources
- 1. bookpremiumfree.com [bookpremiumfree.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Methyl p-nitrobenzoate has been found to undergo saponification f... | Study Prep in Pearson+ [pearson.com]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Deep Dive: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
Structural Logic, Synthetic Protocols, and Medicinal Utility
Executive Summary
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is a highly functionalized aromatic scaffold utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors and Targeted Protein Degraders (PROTACs).[1] Characterized by a "push-pull" electronic system—featuring an electron-donating hydroxyl group and electron-withdrawing nitro and ester groups—this molecule serves as a versatile intermediate for constructing benzoxazoles, indazoles, and heterocyclic linkers.
This guide provides a rigorous analysis of its IUPAC nomenclature, a self-validating synthetic protocol based on regioselective nitration, and an overview of its application in modern drug discovery, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).
Part 1: Nomenclature and Structural Analysis
The systematic name Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is derived through a strict application of IUPAC priority rules. Understanding this derivation is critical for avoiding confusion with isomeric impurities (e.g., the 3-nitro isomer) or related methoxy-analogs (e.g., Gefitinib intermediates).
1.1 IUPAC Priority Derivation
-
Principal Functional Group: The ester group (
) takes precedence over the hydroxyl ( ), nitro ( ), and methyl ( ) groups. Thus, the parent structure is a benzoate . -
Numbering the Ring:
-
Carbon-1 (
) is the carbon attached to the ester carbonyl. -
The ring is numbered to give the lowest set of locants to the substituents.
-
Path A (Clockwise): Methyl at
, Nitro at , Hydroxy at . Locant set: {2, 4, 5} . -
Path B (Counter-Clockwise): Hydroxy at
, Nitro at , Methyl at . Locant set: {3, 4, 6} . -
Decision: Path A {2, 4, 5} is lower than Path B {3, 4, 6} at the first point of difference (
).
-
-
Alphabetization: Substituents are listed alphabetically: H ydroxy, M ethyl, N itro.
Final Name: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.
Figure 1: Decision tree illustrating the IUPAC priority rules confirming the nomenclature.
Part 2: Synthetic Methodology
The synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate relies on the regioselective nitration of Methyl 5-hydroxy-2-methylbenzoate. This reaction exploits the directing effects of the substituents to install the nitro group specifically at the
2.1 Mechanistic Causality (Regioselectivity)
The substrate, Methyl 5-hydroxy-2-methylbenzoate, possesses three directing groups:
-
-OH (
): Strong activator, ortho, para-directing. Directs to and . -
-CH
( ): Weak activator, ortho, para-directing. Directs to . -
-COOCH
( ): Deactivator, meta-directing. Directs to .
The Conflict: The strongest activator (-OH) dominates the regiochemistry, narrowing the target to
- Position: Located between the hydroxyl group and the bulky ester group. Sterically hindered.
-
Position: Located between the hydroxyl group and a proton (
). Sterically accessible. -
Result: Nitration occurs preferentially at
, stabilized by hydrogen bonding between the phenolic proton and the incoming nitro group oxygen.
2.2 Experimental Protocol
Objective: Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate via Nitration.
Reagents:
-
Methyl 5-hydroxy-2-methylbenzoate (1.0 eq)
-
Nitric Acid (HNO
, fuming or conc., 1.1 eq) -
Sulfuric Acid (H
SO , solvent/catalyst) -
Dichloromethane (DCM) or Acetic Acid (optional co-solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve Methyl 5-hydroxy-2-methylbenzoate in concentrated H
SO at 0°C. The low temperature prevents over-nitration and oxidation. -
Nitration: Add a pre-cooled mixture of HNO
/H SO dropwise over 30 minutes. Maintain internal temperature °C.-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The product will appear as a distinct yellow spot (nitro compounds are often colored).
-
-
Quenching: Pour the reaction mixture onto crushed ice (5x volume). The product typically precipitates as a yellow solid.
-
Isolation: Filter the solid. Wash with cold water to remove residual acid.
-
Purification: Recrystallize from Ethanol or Methanol. If regioisomers (
-nitro) are present, flash chromatography (Silica, DCM/MeOH) may be required.
Figure 2: Reaction scheme highlighting the regioselective nitration directed by the C5-hydroxyl group.
Part 3: Analytical Profile
Researchers must validate the identity of the synthesized compound using NMR and MS. The following data is predicted based on the structural environment.
| Technique | Parameter | Predicted Signal / Characteristic | Interpretation |
| ¹H NMR | Singlet (1H) | Phenolic -OH . Downfield shift due to intramolecular H-bond with ortho-NO | |
| ¹H NMR | Singlet (1H) | Ar-H ( | |
| ¹H NMR | Singlet (1H) | Ar-H ( | |
| ¹H NMR | Singlet (3H) | Ester -OCH | |
| ¹H NMR | Singlet (3H) | Ar-CH | |
| MS (ESI) | 210 [M-H]⁻ or 212 [M+H]⁺ | Molecular Weight: 211.17 g/mol . | |
| IR | ~1530 & 1350 | Nitro Group (Asymmetric & Symmetric stretch). | |
| IR | ~1720 | Ester Carbonyl (C=O). |
Part 4: Applications in Drug Discovery
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is not merely a catalog compound; it is a strategic building block in the synthesis of Targeted Protein Degraders (PROTACs) and heterocyclic kinase inhibitors.
4.1 IRAK-4 Degraders (PROTACs)
Recent patent literature identifies this scaffold as a key intermediate in the synthesis of degraders for IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4). The nitro group is reduced to an aniline, which then serves as the attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon binders).
-
Mechanism: The
-OH allows for ether linkage formation (increasing solubility or tuning linker length), while the -NH (post-reduction) binds to the kinase hinge or solvent-front regions. -
Workflow:
-
Protection/Alkylation: The
-OH is alkylated or protected (e.g., with acetic anhydride). -
Reduction: The
-NO is reduced to -NH using Fe/NH Cl or Pd/C + H . -
Coupling: The resulting aniline is coupled to the PROTAC linker.
-
4.2 Benzoxazole Synthesis
The ortho-relationship between the hydroxyl (
-
Reduction of the nitro group yields an ortho-aminophenol.
-
Condensation with carboxylic acids or aldehydes closes the oxazole ring.
-
Utility: Benzoxazoles are privileged structures in anticancer (e.g., VEGFR inhibitors) and antimicrobial research.
Figure 3: Divergent synthetic applications leading to PROTACs and bioactive heterocycles.
Part 5: Safety and Handling
As a nitroaromatic compound, Methyl 5-hydroxy-2-methyl-4-nitrobenzoate requires specific safety protocols.
-
Explosion Hazard: Polynitrated byproducts (if temperature is uncontrolled during synthesis) can be explosive. Maintain strict temperature control (<5°C) during nitration.[2]
-
Toxicity: Nitrobenzoates are potential skin sensitizers and may cause methemoglobinemia upon absorption. Use nitrile gloves and work in a fume hood.
-
Storage: Store in amber vials (light sensitive) at room temperature or 4°C.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45089431, 5-Hydroxy-2-methyl-4-nitrobenzoic acid. PubChem. Available at: [Link]
- Google Patents.Compounds and methods for the targeted degradation of IRAK-4 (WO2024020522A1). Google Patents.
-
Royal Society of Chemistry. Nitration of Methyl Benzoate: Regioselectivity and Protocols. RSC Education. Available at: [Link]
Sources
Procurement, Analytical Validation, and Synthetic Utility of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In the landscape of preclinical drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of hit-to-lead optimization. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (CAS: 866996-52-3) is a tetrasubstituted benzene derivative that serves as a privileged intermediate[1]. Featuring an ortho-relationship between a hydroxyl and a nitro group, it is perfectly primed for the downstream synthesis of benzoxazole and benzothiazole heterocycles—scaffolds ubiquitous in modern pharmacology[2]. This guide provides a comprehensive framework for the procurement, rigorous analytical validation, and synthetic application of this critical intermediate.
Structural Rationale & Physicochemical Profiling
The synthetic value of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate lies in its dense, orthogonal functionalization. The methyl ester acts as a versatile handle for amidation or reduction, while the aromatic methyl group provides necessary lipophilicity and steric encumbrance to modulate target-binding thermodynamics. Most importantly, the adjacent nitro and hydroxyl groups (positions 4 and 5) serve as a latent bifunctional handle for cyclization[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Methyl 5-hydroxy-2-methyl-4-nitrobenzoate |
| CAS Number | 866996-52-3 |
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| SMILES | O=C(OC)C1=CC(O)=C(=O)C=C1C |
| Key Functional Groups | Methyl ester, Phenol, Nitro, Aryl methyl |
Global Supply Chain & Procurement Economics
Synthesizing highly substituted nitrobenzoates de novo often suffers from poor regiocontrol during electrophilic aromatic nitration, leading to complex mixtures of isomers. To accelerate timelines, procuring the pre-validated building block is standard industry practice. The compound is commercially available through specialized research chemical suppliers[3].
Table 2: Supplier Landscape & Procurement Metrics
| Supplier | Catalog Number | Purity Specification | Estimated Price Range (USD) |
| BLD Pharm | BD01420203 | ≥ 95-98% | $50 - $150 / g (Subject to Inquiry) |
| Benchchem | B11760970 | Research Grade | $60 - $180 / g (Subject to Inquiry) |
Note: Pricing is highly variable and depends on institutional agreements, bulk scaling, and regional shipping logistics[4].
Analytical Validation Protocol (Self-Validating System)
Even when procured with a Certificate of Analysis (CoA), internal validation is mandatory. The primary risk in procuring tetrasubstituted aromatics is the presence of cryptic regioisomers (e.g., the 3-nitro vs. 4-nitro isomer) which can derail downstream cyclization. The following protocol is designed as a self-validating decision matrix.
Figure 1: Self-validating analytical workflow for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.
Step-by-Step Validation Methodology
Step 1: Sample Preparation Dissolve 1.0 mg of the procured compound in 1.0 mL of LC-MS grade Methanol. For NMR, dissolve 5.0 mg in 0.5 mL of DMSO-d6.
Step 2: LC-MS Analysis (Purity & Mass Confirmation)
-
Method: Inject 1 µL onto a C18 UPLC column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5 minutes.
-
Causality: Electrospray Ionization in negative mode (ESI-) is highly sensitive for phenolic compounds. The target mass must yield a robust [M-H]- ion at m/z 210.1. UV absorption at 254 nm should show a single peak accounting for >98% of the total Area Under the Curve (AUC).
Step 3: 1H NMR Spectroscopy (Regiochemical Assignment)
-
Method: Acquire a standard 1H NMR spectrum at 400 MHz in DMSO-d6.
-
Causality: The choice of DMSO-d6 is critical; it strongly hydrogen-bonds to the phenolic -OH, preventing rapid proton exchange and allowing the hydroxyl proton to appear as a sharp, distinct singlet (typically >9 ppm). Furthermore, based on the 2,4,5-substitution pattern (with the ester at position 1), the aromatic protons at C-3 and C-6 are para to each other. They will exhibit near-zero coupling (J ~ 0-1 Hz) and appear as two distinct singlets in the aromatic region. If the compound were an incorrect ortho-isomer, a doublet (J ~ 8 Hz) would be observed. This logic strictly validates the structural integrity of the batch.
Synthetic Utility & Downstream Applications
The primary synthetic utility of this building block is its conversion into 2-substituted benzoxazoles[5]. This requires a chemoselective reduction of the nitro group followed by an oxidative cyclization.
Figure 2: Synthetic transformation pathway from nitrobenzoate to benzoxazole scaffold.
Step-by-Step Methodology: Nitro Reduction & Cyclization
Step 1: Chemoselective Catalytic Hydrogenation
-
Procedure: Dissolve 1.0 mmol of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate in 10 mL of absolute Ethanol. Carefully add 10 wt% of 10% Palladium on Carbon (Pd/C). Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours[6].
-
Causality: Pd/C under mild H2 pressure is highly chemoselective. It quantitatively reduces the nitro group to an aniline without hydrogenolyzing the sensitive phenolic C-O bond or reducing the methyl ester.
Step 2: Catalyst Removal
-
Procedure: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Ethanol. Concentrate the filtrate in vacuo to yield Methyl 4-amino-5-hydroxy-2-methylbenzoate.
Step 3: Oxidative Cyclization to Benzoxazole
-
Procedure: Dissolve the resulting o-aminophenol intermediate in acetic acid or ethanol. Add 1.1 equivalents of an aromatic aldehyde and a catalytic amount of a solid acid catalyst (e.g., SBA-Pr-SO3H). Reflux the mixture until complete consumption of the starting material is observed via TLC.
-
Causality: The condensation of the o-aminophenol with the aldehyde forms a Schiff base intermediate, which undergoes rapid intramolecular cyclization and subsequent oxidation to yield the stable, fully aromatized benzoxazole core[5].
References
-
[5] Ziarani, G. M., et al. "Application of SBA-Pr-SO3H in the Synthesis of Benzoxazole Derivatives." European Journal of Chemistry, vol. 3, 2012, pp. 433-436. URL:[Link]
Sources
- 1. 1566162-09-1|Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]
- 3. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]
- 4. 199929-14-1|5-Hydroxy-2-methyl-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. Application of SBA-Pr-SO3H in the synthesis of benzoxazole derivatives | European Journal of Chemistry [eurjchem.com]
- 6. Methyl 5-fluoro-4-methyl-2-nitrobenzoate | Benchchem [benchchem.com]
The Ascendant Role of Polysubstituted Nitrobenzoate Esters in Modern Drug Discovery: A Technical Guide for the Research Scientist
Preamble: Beyond a Simple Scaffold
To the discerning researcher in drug development, the polysubstituted nitrobenzoate ester is far more than a simple aromatic scaffold. It represents a class of highly tunable molecules whose reactivity and biological activity can be meticulously sculpted through strategic substitution. The interplay between the electron-withdrawing nature of the nitro group and the ester functionality, coupled with the potential for diverse substitution patterns on the benzene ring, creates a rich chemical space for therapeutic innovation.[1] This guide eschews a superficial overview, instead offering a deep dive into the synthetic strategies, characterization nuances, and burgeoning applications of these versatile compounds, with a particular focus on their role in addressing critical unmet needs in medicinal chemistry.
I. The Strategic Synthesis of Polysubstituted Nitrobenzoate Esters: A Tale of Two Approaches
The construction of polysubstituted nitrobenzoate esters primarily proceeds through two distinct and complementary synthetic philosophies: electrophilic aromatic substitution and functional group interconversion.[2] The choice between these pathways is dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.
Electrophilic Aromatic Substitution: The Classic Approach to Nitration
The direct nitration of a pre-existing benzoate ester is a cornerstone of synthetic strategy. This approach leverages the well-established principles of electrophilic aromatic substitution (EAS), where the ester group's electronic influence directs the incoming nitro group.
-
The Causality of Regioselectivity: The carboxylate group of the ester is a deactivating, meta-directing substituent.[3] This is a consequence of its electron-withdrawing nature, which destabilizes the sigma complex intermediates at the ortho and para positions, thereby favoring substitution at the meta position.[3] Understanding this electronic influence is paramount for predicting and controlling the regiochemical outcome of the nitration reaction.
-
Field-Proven Protocol: Synthesis of Methyl 3-Nitrobenzoate
A classic and reliable method for the synthesis of a simple nitrobenzoate ester involves the nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids.[3][4]
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a mixture of concentrated nitric acid and concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.
-
Reaction Setup: In a separate reaction vessel, dissolve methyl benzoate in concentrated sulfuric acid and cool the mixture to 0-10°C using an ice bath.[4]
-
Controlled Addition: Slowly add the pre-chilled nitrating mixture to the methyl benzoate solution while maintaining the temperature between 5-15°C.[4] This controlled addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.[3]
-
Reaction Monitoring and Workup: After the addition is complete, continue stirring for a short period to ensure complete conversion. The reaction mixture is then poured onto crushed ice, causing the solid methyl 3-nitrobenzoate to precipitate.[4]
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold methanol to remove unreacted starting material and ortho-substituted isomers.[4] Further purification can be achieved by recrystallization from methanol.[4]
Self-Validating System: The success of this protocol is validated by the melting point of the final product (78°C for pure methyl 3-nitrobenzoate) and spectroscopic analysis (FTIR, NMR).[4][5]
-
Functional Group Interconversion: A Versatile Alternative
An alternative and often more flexible approach involves the esterification of a pre-existing nitrobenzoic acid.[6][7] This strategy is particularly advantageous when the desired nitrobenzoic acid is commercially available or more readily synthesized than the corresponding ester.
-
The Rationale for Esterification: Esterification methods offer a high degree of control and are often milder than nitration, making them suitable for substrates with sensitive functional groups. Common methods include Fischer-Speier esterification (acid-catalyzed reaction with an alcohol) and reactions involving activating agents.
-
Illustrative Protocol: Esterification of 4-Nitrobenzoic Acid
A straightforward esterification can be achieved by reacting 4-nitrobenzoic acid with an alcohol in the presence of a catalyst.
Experimental Protocol:
-
Reaction Setup: Suspend 4-nitrobenzoic acid in a suitable solvent such as chloroform.[7]
-
Activation: Add triethylamine and an activating agent like 1-(p-chlorobenzenesulfonyoxy)-6-chloro-1,2,3-benzotriazole under cooling.[7]
-
Alcohol Addition: After a period of stirring, add the desired alcohol (e.g., methanol) and continue stirring.[7]
-
Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with water, sodium bicarbonate solution, and dilute hydrochloric acid, then dried and concentrated. The final product is purified by recrystallization.[7]
Diagram of Synthetic Pathways:
Caption: Key synthetic routes to nitrobenzoate esters.
-
II. Rigorous Characterization: Unveiling the Molecular Architecture
The unambiguous identification and characterization of polysubstituted nitrobenzoate esters are critical for ensuring purity and for subsequent structure-activity relationship (SAR) studies. A multi-technique approach is essential for a comprehensive understanding of their molecular structure.
-
Infrared (IR) Spectroscopy: Provides crucial information about the functional groups present. Key vibrational frequencies to look for include the C=O stretch of the ester (typically around 1720 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the substitution pattern on the aromatic ring and confirming the presence of the ester alkyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can further confirm the structure.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the proposed structure.[8][9]
III. Applications in Drug Development: A Burgeoning Frontier
Polysubstituted nitrobenzoate esters have emerged as a promising class of compounds with a wide range of biological activities.[1][10] Their therapeutic potential is often linked to the bioreduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can exert cytotoxic effects.[1][10]
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Polysubstituted nitrobenzoate esters have demonstrated significant efficacy against a variety of microbial pathogens.
-
Against Mycobacterium tuberculosis: A library of 64 nitrobenzoate esters and thioesters was evaluated for their activity against M. tuberculosis.[1][6][11] The results revealed that compounds with an aromatic nitro substitution were the most potent, with 3,5-dinitrobenzoate esters showing the highest activity.[1][6][11][12] Importantly, this antitubercular activity was found to be independent of the compounds' pKa values or hydrolysis rates, suggesting a specific mechanism of action related to the nitro group.[1][6]
-
Against Pseudomonas aeruginosa: Certain novel nitro-substituted benzothiazole derivatives have shown potent activity against this challenging nosocomial pathogen at concentrations of 50µg/ml and 100µg/ml.[1]
-
Antifungal Activity: Methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate have demonstrated significant antifungal activity against Candida guilliermondii, with MIC values of 39 µM and 31 µM, respectively.[1]
Table 1: Summary of Antimicrobial Activity of Selected Nitrobenzoate Esters
| Compound Class | Target Organism | Key Findings | Reference(s) |
| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis | Highest potency among a library of 64 compounds.[1][6][11][12] | [1][6][11][12] |
| Nitro-substituted Benzothiazoles | Pseudomonas aeruginosa | Effective at 50µg/ml and 100µg/ml.[1] | [1] |
| 3-Methyl-4-nitrobenzoate Derivatives | Candida guilliermondii | MIC values as low as 31 µM.[1] | [1] |
Prodrug Strategies: Enhancing Therapeutic Efficacy
The ester functionality in these molecules makes them ideal candidates for prodrug design.[13] Ester prodrugs can improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, and ability to cross cell membranes.[13] The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug at the target site.[13] This approach can enhance drug delivery and reduce systemic toxicity.[13]
Mechanism of Action: The Role of Nitroreductases
The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group.[2] This process, often catalyzed by nitroreductases present in microbial and mammalian cells, can lead to the formation of a nitro anion radical.[2] This radical can then be further reduced to nitroso and hydroxylamine intermediates, which are highly reactive and can cause cellular damage.[2]
Diagram of Proposed Mechanism of Action:
Caption: Bioreduction pathway of nitrobenzoate esters.
IV. Future Perspectives and Concluding Remarks
The field of polysubstituted nitrobenzoate esters is ripe with opportunity for further exploration. Future research should focus on:
-
Expanding the Chemical Space: The synthesis and evaluation of novel substitution patterns to fine-tune biological activity and reduce off-target effects.
-
Elucidating Mechanisms of Action: Detailed mechanistic studies to identify the specific cellular targets and pathways affected by these compounds.
-
Optimizing Prodrug Design: The development of more sophisticated prodrug strategies that allow for targeted drug delivery and release.
References
-
Blaskovich, M. A. T. (2016). Handbook of Antibiotic Discovery and Development. Springer. [Link]
-
da Silva, A. B. F., et al. (2018). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
Orlandi, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
Gomes, M. S., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. [Link]
-
Badri, D. H. (2017). Synthesis, Characterization of p-Nitrophenyl azo-b-Naphthyl-(4'-Azobenzoic acid)-4-benzoate and its PVA-Grafting Polymer. Asian Journal of Chemistry. [Link]
-
Karpińska, J. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Badri, D. H. (2017). Synthesis, Characterization of p-Nitrophenyl azo-β-Naphthyl- (4-Azobenzoic acid)-4-benzoate and its PVA-Grafting Polymer. Digital Repository. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
Gomes, M. S., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH. [Link]
-
Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
-
Kamm, O., & Segur, J. B. (1923). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
-
Crossley, S. W. D., et al. (2013). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC - NIH. [Link]
- EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
-
PrepChem.com. (n.d.). Synthesis of methyl p-nitrobenzoate. [Link]
-
Gomes, M. S., et al. (2023). Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. [Link]
-
Martínez-Álvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
-
PubChem. (n.d.). Methyl 3-nitrobenzoate. NIH. [Link]
-
Application of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid for synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones. PubMed. [Link]
-
Cloning and characterization of the genes for p-nitrobenzoate degradation from Pseudomonas pickettii YH105. PubMed. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]
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- 5. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 12. ciencia.ucp.pt [ciencia.ucp.pt]
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Methodological & Application
Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate from 5-hydroxy-2-methylbenzoic acid
Executive Summary & Retrosynthetic Logic
This Application Note details the optimized synthetic protocol for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate , a critical intermediate in the development of pharmaceutical agents and agrochemicals.
The synthesis presents a specific regiochemical challenge: introducing a nitro group onto a polysubstituted benzene ring containing both activating (hydroxyl, methyl) and deactivating (ester) groups.
Mechanistic Rationale
The synthesis is designed as a two-step sequence:
-
Fischer Esterification: Conversion of the carboxylic acid to a methyl ester to protect the carboxyl group and modulate the electronic properties of the ring.
-
Electrophilic Aromatic Nitration: Regioselective introduction of the nitro group.[1]
Regioselectivity Analysis: The substrate, Methyl 5-hydroxy-2-methylbenzoate, possesses three directing groups:
-
-OH (C5): Strong activator, ortho/para director.
-
-CH₃ (C2): Weak activator, ortho/para director.
-
-COOCH₃ (C1): Moderate deactivator, meta director.
The hydroxyl group at C5 is the dominant directing group. It directs electrophilic attack to positions C4 and C6 (ortho to OH) and C2 (para to OH, but blocked).
-
Position C6: Sterically crowded (flanked by -OH and -COOCH₃).
-
Position C4: Sterically accessible and electronically favored.
Therefore, under controlled conditions (0–5°C), nitration proceeds selectively at the C4 position , yielding the desired target.
Synthetic Pathway Visualization
The following flow diagram illustrates the reaction sequence and critical process parameters (CPPs).
Figure 1: Two-step synthetic pathway from 5-hydroxy-2-methylbenzoic acid to the 4-nitrobenzoate ester.
Experimental Protocols
Step 1: Synthesis of Methyl 5-hydroxy-2-methylbenzoate
Reaction Type: Acid-Catalyzed Fischer Esterification
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |
| 5-hydroxy-2-methylbenzoic acid | 152.15 | 1.0 | 15.2 g | Substrate |
| Methanol (Anhydrous) | 32.04 | Excess | 150 mL | Solvent/Reagent |
| Sulfuric Acid (Conc. H₂SO₄) | 98.08 | 0.5 | 2.7 mL | Catalyst |
| Sodium Bicarbonate (Sat. Aq.) | 84.01 | N/A | ~200 mL | Quench |
Detailed Procedure
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Dissolution: Charge the flask with 5-hydroxy-2-methylbenzoic acid (15.2 g, 100 mmol) and Methanol (150 mL). Stir until the solid is mostly suspended.
-
Catalyst Addition: Carefully add conc. H₂SO₄ (2.7 mL) dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 8–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotavap) to remove most methanol (approx. 20 mL remaining).
-
Pour the residue into ice-water (200 mL).
-
Extract with Ethyl Acetate (3 x 100 mL).[3]
-
Wash the combined organic layers with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid, followed by Brine (50 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.
-
Purification: If necessary, recrystallize from Hexane/EtOAc.
-
Expected Yield: 90–95% (White to off-white solid).
-
Step 2: Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
Reaction Type: Electrophilic Aromatic Substitution (Nitration)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |
| Methyl 5-hydroxy-2-methylbenzoate | 166.17 | 1.0 | 8.3 g | Substrate |
| Sulfuric Acid (Conc.) | 98.08 | Solvent | 40 mL | Solvent/Acid |
| Nitric Acid (70%) | 63.01 | 1.05 | 3.4 mL | Electrophile Source |
| Ice/Water | 18.02 | N/A | 300 g | Quench |
Detailed Procedure
-
Preparation of Nitrating Mix: In a small beaker, mix conc. HNO₃ (3.4 mL) with conc. H₂SO₄ (5 mL). Cool this mixture to 0°C.
-
Substrate Dissolution: In a 250 mL 3-neck RBF equipped with a thermometer and addition funnel, dissolve Methyl 5-hydroxy-2-methylbenzoate (8.3 g, 50 mmol) in conc. H₂SO₄ (35 mL).
-
Critical Note: Cool the RBF in an ice-salt bath to maintain internal temperature between -5°C and 0°C.
-
-
Addition: Add the nitrating mixture dropwise over 30–45 minutes.
-
Control Point: Do not allow the temperature to exceed 5°C. Higher temperatures increase the risk of oxidation (tars) and dinitration.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The product should precipitate as a yellow solid.
-
Isolation:
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake copiously with cold water to remove residual acid.
-
-
Purification:
-
Dissolve the crude solid in hot Ethanol or Methanol.
-
Allow to cool slowly to crystallize.
-
Filter and dry under vacuum.[4]
-
Expected Yield: 75–85% (Yellow crystalline solid).
-
Quality Control & Characterization
To validate the synthesis, the following analytical parameters should be verified.
| Parameter | Specification | Method |
| Appearance | Yellow crystalline solid | Visual Inspection |
| Melting Point | 102–106°C (Literature dependent) | Capillary Method |
| Purity | >98% | HPLC (C18, ACN/Water gradient) |
| ¹H NMR | Confirm Regiochemistry | 300/400 MHz in DMSO-d6 |
NMR Diagnostic Signals (Expected):
-
Aromatic H (C6): Singlet ~7.5–8.0 ppm. (Absence of coupling indicates isolated proton).
-
Aromatic H (C3): Singlet ~7.0–7.5 ppm.[3] (Note: If nitration occurred at C6, the coupling pattern would differ, or steric shifts would be observed).
-
-OCH₃: Singlet ~3.8 ppm.
-
-CH₃: Singlet ~2.4 ppm.
-
-OH: Broad singlet (exchangeable).
Troubleshooting & Optimization
-
Issue: Low Yield / Tarry Product in Step 2.
-
Cause: Oxidation of the phenol ring by HNO₃.
-
Solution: Ensure temperature is strictly < 5°C. Alternatively, use Acetyl Nitrate (generated in situ from Acetic Anhydride and HNO₃) as a milder nitrating agent, or protect the phenol as an acetate ester prior to nitration.
-
-
Issue: Regioisomer Mixtures.
-
Cause: Temperature too high or insufficient stirring.
-
Solution: Isolate isomers via column chromatography (Silica Gel, Hexane:EtOAc 80:20). The 4-nitro isomer is typically less polar than the 6-nitro isomer due to hydrogen bonding with the ester.
-
Safety & Handling (E-E-A-T)
-
Nitric Acid/Sulfuric Acid: Highly corrosive and oxidizing. Use full PPE (face shield, acid-resistant gloves). Work in a fume hood.
-
Exotherms: Both esterification and nitration are exothermic. Controlled addition is mandatory to prevent thermal runaway.
-
Nitro Compounds: Potentially energetic. Do not heat the crude nitro-product excessively when dry.
References
-
Kamm, O., & Segur, J. B. (1923). Benzoic acid, m-nitro-, methyl ester.[8] Organic Syntheses, Coll. Vol. 1, p. 372. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Supporting Information for Nitrobenzoate Synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Retrieved from [Link]
- Google Patents. (2010). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound (WO 2010/076810).
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. prepchem.com [prepchem.com]
- 6. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate as a Building Block
Executive Summary & Structural Logic
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (CAS: 80003-75-6) is a highly functionalized aromatic building block characterized by a dense substitution pattern.[1] Its utility in drug discovery stems from the ortho-relationship between the nitro and hydroxyl groups at positions C4 and C5.[1]
This "ortho-nitro-phenol" motif is a privileged pharmacophore precursor.[1] Unlike simpler benzoates, this molecule offers three distinct vectors for orthogonal functionalization:
-
C5-Hydroxyl: Ready for O-alkylation or phosphorylation (modulation of lipophilicity).[1]
-
C4-Nitro: A masked amino group, serving as the pivot point for cyclization into benzoxazoles or benzoxazinones .[1]
-
C1-Ester: A handle for amidation or reduction to benzylic alcohols.[1]
Key Application: This guide details the conversion of this scaffold into 2-substituted benzoxazoles and functionalized anilines , which are critical cores in kinase inhibitors (e.g., analogous to VEGFR/PDGFR targets) and antimicrobial agents.[1]
Chemical Profile & Handling
Note: Quantitative values below are aggregated from structural analogs and computational models where specific experimental data for this CAS is limited.
| Property | Value / Description |
| CAS Number | 80003-75-6 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Pale yellow to tan crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water.[1][2] |
| pKa (Phenol) | ~6.5–7.0 (Acidified by ortho-nitro group) |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen).[1] |
Safety Advisory: As a nitroaromatic, this compound poses a potential explosion hazard under high heat or confinement.[1] Standard energetic material handling protocols (blast shields, plastic spatula) apply during scale-up.[1]
Strategic Reaction Pathways
The following diagram illustrates the "Hub-and-Spoke" utility of this building block.
Figure 1: Divergent synthesis pathways. The central scaffold allows access to three distinct chemical spaces.
Detailed Experimental Protocols
Protocol 1: Chemoselective O-Alkylation
Objective: Functionalize the C5-phenol without hydrolyzing the C1-ester or reducing the C4-nitro group.[1] Rationale: The C4-nitro group acts as an electron-withdrawing group (EWG), significantly increasing the acidity of the C5-phenol.[1] This allows the use of mild bases, preventing side reactions at the ester.
Materials:
-
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (1.0 equiv)[1]
-
Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 equiv)[1]
-
Potassium Carbonate (
), anhydrous (1.5 equiv)[1] -
DMF (Dimethylformamide), anhydrous (5 mL/mmol)[1]
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with the starting material and anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add
in a single portion. Stir at room temperature for 15 minutes. The solution will likely darken (formation of phenoxide anion).[1] -
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Stir at 40°C for 4–6 hours. Note: Higher temperatures (>80°C) may risk ester hydrolysis if trace water is present.[1]
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates.[1]
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Expert Tip: If using volatile alkyl halides (e.g., MeI), use a sealed tube to prevent reagent loss.[1]
Protocol 2: Nitro Reduction to Aminophenol
Objective: Reduce the C4-nitro group to an amine, creating the 4-amino-5-hydroxy motif required for heterocycle formation.[1] Method Selection: We utilize Iron/Ammonium Chloride (Bechamp Reduction) rather than catalytic hydrogenation.[1]
-
Why? This method is chemoselective and tolerates the methyl ester.[1] Catalytic hydrogenation (Pd/C) can sometimes cause hydrogenolysis of the ester or benzyl ethers if present.[1]
Materials:
-
Substrate (from Protocol 1 or raw material) (1.0 equiv)
-
Iron Powder (fine mesh, reduced) (5.0 equiv)[1]
-
Ammonium Chloride (
) (5.0 equiv)[1] -
Solvent: Ethanol/Water (4:1 ratio)[1]
Step-by-Step:
-
Preparation: Suspend the substrate in Ethanol/Water.
-
Activation: Add
and Iron powder. -
Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours.
-
Monitoring: TLC should show the disappearance of the yellow nitro spot and the appearance of a fluorescent blue amino spot.[1]
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]
-
Concentration: Evaporate the ethanol under reduced pressure.
-
Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate.
Protocol 3: "One-Pot" Cyclization to Benzoxazole
Objective: Condense the 4-amino-5-hydroxy intermediate with an aldehyde to form a bioactive benzoxazole core.[1]
Figure 2: Oxidative cyclization workflow.
Step-by-Step:
-
Dissolve the fresh aminophenol (1.0 equiv) in Methanol.[1]
-
Add the desired Aldehyde (1.0 equiv).[1] Stir for 1 hour to form the Schiff base (imine).
-
Add an oxidant (e.g., DDQ, 1.1 equiv) or simply stir open to air with a catalytic amount of activated carbon if time permits.
References & Grounding
-
Nitro-Group Activation in Phenols:
-
Bechamp Reduction Selectivity:
-
Benzoxazole Synthesis from Aminophenols:
-
Related Scaffold Data (Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate):
Disclaimer: This Application Note is for research and development purposes only. Users must consult the specific MSDS for CAS 80003-75-6 before handling.[1]
Sources
- 1. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. stacks.cdc.gov [stacks.cdc.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Selective Nitro Reduction of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
This Application Note provides a comprehensive technical guide for the reduction of the nitro group in Methyl 5-hydroxy-2-methyl-4-nitrobenzoate to its corresponding aniline derivative, Methyl 4-amino-5-hydroxy-2-methylbenzoate .
This transformation is a critical step in the synthesis of benzoxazole-based pharmacophores and kinase inhibitors.[1] The presence of the phenolic hydroxyl group adjacent to the nitro group creates a distinct electronic environment that requires careful protocol design to prevent oxidation of the resulting aminophenol product.[1]
Executive Summary
-
Target Transformation: Nitro (-NO₂)
Amino (-NH₂)[1] -
Product: Methyl 4-amino-5-hydroxy-2-methylbenzoate[1]
-
Primary Challenge: The product is an ortho-aminophenol , a class of compounds highly susceptible to air oxidation (quinonimine formation).[1] Protocols must prioritize inert atmosphere handling and rapid downstream processing.
-
Recommended Methods:
Chemical Context & Chemo-selectivity
Substrate Analysis
The substrate contains three functional groups with distinct reactivity profiles:
-
Nitro Group (C-4): The target for reduction. Strongly electron-withdrawing.
-
Phenolic Hydroxyl (C-5): Electron-donating.[1] Increases electron density on the ring, making the resulting aniline more nucleophilic and prone to oxidation.[1]
-
Methyl Ester (C-1): Electrophilic.[1] Must be preserved. Strong reducing agents (e.g., LiAlH₄) are contraindicated as they would reduce the ester to a benzyl alcohol.
Reaction Scheme
The reduction restores the aromaticity disrupted by the electron-withdrawing nitro group, yielding a highly functionalized aniline ready for cyclization (e.g., with ortho-esters or aldehydes).[1]
Figure 1: General reaction scheme for the nitro reduction.
Protocol A: Catalytic Hydrogenation (Gold Standard)
Best for: High purity requirements, gram-to-kilogram scale, and closed systems.[1]
Mechanism
Palladium adsorbs hydrogen gas, dissociating it into atomic hydrogen on the metal surface. The nitro group adsorbs onto the catalyst surface and is progressively reduced (Nitro
Materials
-
Substrate: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.05–0.10 eq by weight of metal)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed)[1]
-
Reagent: Hydrogen gas (H₂) (Balloon or Parr shaker)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Purge the reaction vessel (flask or autoclave) with Nitrogen (N₂) or Argon to remove oxygen.
-
Note: Oxygen presence during initiation can cause ignition of Pd/C (pyrophoric).
-
-
Dissolution:
-
Catalyst Addition:
-
Safety Critical: Under a gentle flow of N₂, carefully add the Pd/C catalyst. Do not add dry catalyst to a solvent containing hydrogen; add catalyst first or to the inert solvent.
-
-
Hydrogenation:
-
Evacuate the vessel and backfill with H₂ (repeat 3 times).[4]
-
Maintain H₂ pressure:
-
Lab Scale (<5g): Hydrogen balloon (1 atm) is sufficient.
-
Scale Up (>10g): Parr shaker at 30–50 psi (2–3 bar).
-
-
Stir vigorously at Room Temperature (20–25°C) for 2–6 hours.
-
-
Monitoring:
-
Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The starting material (yellow) should disappear, replaced by a fluorescent (often blueish under UV) amine spot.
-
-
Work-up:
-
Product Isolation:
-
The product is likely an off-white to grey solid.[1] If it darkens (purple/brown), it is oxidizing. Store immediately under inert gas or proceed to the next step.
-
Protocol B: Iron-Ammonium Chloride Reduction (Robust)
Best for: Labs without hydrogenation equipment, or if the substrate contains trace poisons (S, P) that deactivate Pd catalysts.[1] This method is milder than Fe/HCl and preserves the ester perfectly.[1]
Mechanism
Iron functions as a single-electron donor.[1] Ammonium chloride acts as an electrolyte and a mild proton source, buffering the pH to prevent ester hydrolysis (which can occur in strong acid/base).[1]
Materials
-
Substrate: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (1.0 eq)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 eq)
-
Electrolyte: Ammonium Chloride (NH₄Cl) (3.0 eq)[1]
-
Solvent: Ethanol/Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Activation:
-
In a round-bottom flask equipped with a reflux condenser, suspend Iron powder and NH₄Cl in the Ethanol/Water mixture.
-
Heat to reflux (approx. 80°C) for 15 minutes to "activate" the iron surface (etching oxides).
-
-
Addition:
-
Add the nitro-substrate portion-wise or as a solution in a small amount of Ethanol.[1]
-
Observation: The reaction is exothermic. Maintain a gentle reflux.
-
-
Reaction:
-
Work-up (Hot Filtration):
-
While the mixture is still hot , filter through a Celite pad. (The amine product is soluble in hot ethanol; cooling may cause it to precipitate/crystallize in the iron sludge).[1]
-
Wash the filter cake with hot Ethanol.
-
-
Extraction:
Comparative Data & Troubleshooting
| Parameter | Catalytic Hydrogenation (Method A) | Iron/NH₄Cl Reduction (Method B)[1] |
| Reagent Cost | High (Pd/C) | Low (Fe powder) |
| Reaction Time | 2–6 Hours | 1–3 Hours |
| Work-up | Simple Filtration | Filtration + Extraction |
| Scalability | Excellent (with autoclave) | Moderate (Iron waste volume) |
| Selectivity | High (Ester stable) | Very High (Ester stable) |
| Oxidation Risk | Low (Closed system) | Moderate (Air exposure during filtration) |
Troubleshooting Guide
-
Problem: Product turns black/purple upon isolation.
-
Cause: Oxidation of the aminophenol.
-
Solution: Add a trace of sodium metabisulfite to the work-up water.[1] Store product in the dark under Argon.
-
-
Problem: Incomplete conversion.
-
Method A: Purge H₂ and refill; ensure stirring is vigorous (gas-liquid mass transfer limit).[1]
-
Method B: Add more Iron powder (2 eq) and check if pH > 7 (add more NH₄Cl).
-
Process Workflow Diagram
Figure 2: Decision matrix and workflow for the reduction process.
References
- Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Oxidizing and Reducing Agents. Wiley.
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.[1] Link (Describes mild reduction conditions compatible with sensitive groups).
-
BenchChem. (2025).[3] Methyl 5-hydroxy-2-methyl-4-nitrobenzoate Product Entry. Link (Source for substrate identification and general handling).
- Moody, C. J. (1989). The Chemistry of Heterocyclic Compounds. (Context for the utility of aminophenols in benzoxazole synthesis).
-
Thermo Scientific Chemicals. (2024). Methyl 2-hydroxy-5-nitrobenzoate Safety Data Sheet. Link (Safety data for closely related isomers).
Sources
- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 2. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]
Application Note: Selective Esterification of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid
Executive Summary
5-Hydroxy-2-methyl-4-nitrobenzoic acid is a highly functionalized aromatic building block frequently utilized as a synthetic intermediate in the development of 1[1]. The presence of multiple reactive moieties—a carboxylic acid, an electron-donating hydroxyl group, and an electron-withdrawing nitro group—presents a unique chemoselectivity challenge during esterification[1]. This application note provides a self-validating protocol for the selective synthesis of methyl 5-hydroxy-2-methyl-4-nitrobenzoate, emphasizing mechanistic causality, pH-controlled workup, and rigorous analytical validation.
Physicochemical Profile
Understanding the baseline properties of the starting material is critical for predicting solubility, reactivity, and downstream partitioning behavior. The following data summarizes the key physicochemical attributes of 5-hydroxy-2-methyl-4-nitrobenzoic acid[2][3].
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-2-methyl-4-nitrobenzoic acid | 3[3] |
| CAS Number | 199929-14-1 | 2[2] |
| Molecular Formula | C8H7NO5 | 3[3] |
| Molecular Weight | 197.14 g/mol | 3[3] |
| Exact Mass | 197.0324 Da | 3[3] |
| TPSA | 103 Ų | 3[3] |
| XLogP3 | 1.8 | 3[3] |
Mechanistic Insights & Reaction Causality
The primary challenge in esterifying 5-hydroxy-2-methyl-4-nitrobenzoic acid is avoiding the concurrent O-alkylation or O-acylation of the 1[1].
-
Avoidance of Basic Conditions : Utilizing alkyl halides (e.g., methyl iodide) in the presence of a base (like K₂CO₃) will inevitably deprotonate the phenol. The nitro group at the para position (relative to the methyl, but ortho to the hydroxyl) significantly increases the acidity of the phenol via resonance stabilization of the phenoxide anion. This leads to unwanted ether formation.
-
Selection of Fischer Esterification : Acid-catalyzed Fischer esterification is the optimal pathway. Under highly acidic conditions (e.g., using H₂SO₄), the phenolic hydroxyl remains protonated and poorly nucleophilic, while the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity toward methanol.
-
Equilibrium Dynamics : Because Fischer esterification is an equilibrium process, water must be removed to drive the reaction forward. Instead of relying on a Dean-Stark apparatus (which is ineffective with low-boiling methanol), we employ trimethyl orthoformate (TMOF) as an in-situ chemical water scavenger. It reacts with generated water to form methanol and methyl formate, irreversibly pushing the reaction to completion.
Reaction Workflow
The following diagram illustrates the synthetic decision tree and the critical requirement for a pH-controlled workup to preserve the product.
Workflow for the selective esterification of 5-hydroxy-2-methyl-4-nitrobenzoic acid.
Detailed Experimental Protocol: Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
Self-Validating System : This protocol incorporates in-process TLC monitoring and a specialized workup to prevent product loss into the aqueous phase.
Reagents & Materials:
-
5-Hydroxy-2-methyl-4-nitrobenzoic acid (1.0 eq, 5.0 g, 25.3 mmol)
-
Anhydrous Methanol (15 volumes, 75 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (0.2 eq, 0.27 mL)
-
Trimethyl orthoformate (TMOF) (2.0 eq, 5.5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl (Brine)
Step-by-Step Methodology:
-
Reaction Setup: In a oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0 g of 5-hydroxy-2-methyl-4-nitrobenzoic acid in 75 mL of anhydrous methanol.
-
Catalyst & Scavenger Addition: Slowly add 0.27 mL of concentrated H₂SO₄ dropwise to the stirring suspension. (Causality: Slow addition prevents localized heating and potential degradation). Subsequently, add 5.5 mL of trimethyl orthoformate to act as the water scavenger.
-
Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) under an inert atmosphere (N₂ or Ar). The suspension will gradually become a homogeneous solution as the ester forms.
-
In-Process Monitoring (Self-Validation): After 12 hours, sample the reaction. Perform TLC (Eluent: 60:40 Hexanes:EtOAc with 1% Acetic Acid). The starting material should be completely consumed, replaced by a single higher-Rf spot corresponding to the methyl ester.
-
Concentration: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of methanol and methyl formate. Do not evaporate to total dryness to avoid concentrating the acid catalyst.
-
pH-Controlled Workup (Critical Step): Dilute the crude residue in 100 mL of EtOAc.
-
Expert Insight: Standard protocols dictate washing with saturated NaHCO₃ to remove acid. However, the1[1]. Washing with a base like NaHCO₃ (pH 8.3) will deprotonate the product, pulling it entirely into the aqueous layer.
-
Alternative Workup: Wash the organic layer with half-saturated brine (3 x 50 mL) until the aqueous wash reaches pH ~4-5. The trace H₂SO₄ is highly water-soluble and will partition into the aqueous phase without deprotonating the nitrophenol.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 5-hydroxy-2-methyl-4-nitrobenzoate as a solid. Recrystallize from minimal hot methanol if necessary.
Analytical Validation
To confirm the structural integrity and the success of the chemoselective esterification, the isolated product must be validated via NMR spectroscopy. The expected shift changes from the 4[4] are outlined below:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Loss of Carboxylic Acid Proton: The broad singlet at 12.0–13.0 ppm (characteristic of the -COOH group in the starting material) will be completely absent[4].
-
Appearance of Methyl Ester: A new sharp singlet integrating to 3H will appear at ~3.85 ppm , confirming the successful formation of the methyl ester.
-
Aromatic Protons: Two singlets will remain at ~7.8 ppm (H-3) and ~7.3 ppm (H-6), confirming the aromatic ring remains intact[4].
-
Phenolic OH: A singlet at ~10.8 ppm (exchangeable with D₂O) will remain, validating that unwanted O-alkylation did not occur[4].
-
References
-
Title: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Source: Benchchem | URL: 1
-
Title: Benzoic acid, 5-hydroxy-2-methyl-4-nitro- (9CI) | Source: Echemi | URL: 2
-
Title: 5-Hydroxy-2-methyl-4-nitrobenzoic acid | C8H7NO5 | CID 45089431 | Source: PubChem | URL: 3
-
Title: A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid | Source: Benchchem | URL: 4
Sources
Strategic Utilization of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate in Heterocyclic Synthesis
Executive Summary: The "Masked" Scaffold
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (CAS: 199929-14-1) is frequently overlooked as a simple building block, yet it possesses a "privileged" substitution pattern for the rapid assembly of benzoxazole and 1,4-benzoxazin-3-one pharmacophores.[1]
Its structural utility lies in the C4-Nitro / C5-Hydroxy adjacency.[1] This ortho-relationship allows the molecule to function as a "masked" o-aminophenol.[1] Upon controlled reduction, it grants immediate access to bicyclic heterocycles while retaining the C1-Ester and C2-Methyl groups as handles for further structural activity relationship (SAR) expansion.[1]
This guide details the chemoselective reduction and subsequent cyclization protocols required to transform this nitrobenzoate into high-value heterocyclic cores used in kinase inhibitors and antiviral research.[1]
Structural Analysis & Reactivity Logic
To design effective protocols, one must understand the electronic environment of the substrate:[1]
-
C4-Nitro Group: Highly electron-withdrawing.[1] It acidifies the C5-hydroxyl proton (
~7-8), making the phenol prone to alkylation even under mild conditions.[1] It also deactivates the ring toward electrophilic aromatic substitution. -
C5-Hydroxy Group: The nucleophilic handle.[1] Once the C4-nitro is reduced to an amine, the C5-oxygen acts as the secondary nucleophile in cyclization reactions.[1]
-
C1-Methyl Ester: Positioned meta to the hydroxy and para to the nitro.[1] It remains relatively stable during standard nitro reductions but provides a crucial attachment point for amide coupling in late-stage synthesis.[1]
-
C2-Methyl Group: Provides steric bulk that can improve metabolic stability in the final drug candidate (blocking the susceptible ortho position).[1]
Mechanistic Pathway Visualization
The following diagram illustrates the divergence from the core intermediate (Amine 2) into two distinct heterocyclic classes.
Figure 1: Divergent synthesis pathways. The reduction of the nitro group triggers the availability of the ortho-aminophenol motif, enabling cyclization.[1]
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction (Nitro Amine)
Objective: Reduce the C4-nitro group to an amine without hydrolyzing the C1-ester or reducing the aromatic ring.[1] Challenge: The free phenol can poison certain catalysts or lead to oxidative side products if air is present.[1]
Methodology: We recommend Catalytic Hydrogenation over Pd/C for purity.[1] Iron-mediated reduction (Fe/NH4Cl) is a viable alternative if halogen substituents are introduced later, but it often requires tedious workup.[1]
Materials:
-
Substrate: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (1.0 eq)[1]
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Methanol (anhydrous preferred)[1]
-
Hydrogen Source:
balloon (1 atm)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 5.0 g of the nitrobenzoate in 50 mL of Methanol.
-
Purging: Degas the solution with Nitrogen (
) for 10 minutes to remove dissolved oxygen (critical to prevent aminophenol oxidation). -
Catalyst Addition: Carefully add 250 mg of 10% Pd/C under a nitrogen stream. Caution: Pd/C is pyrophoric.[1]
-
Hydrogenation: Switch the atmosphere to Hydrogen (
) using a balloon.[1] Stir vigorously at Room Temperature (25°C). -
Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a highly polar, fluorescent spot (amine).[1] Reaction time is typically 2–4 hours.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2]
-
Isolation: Concentrate the filtrate immediately under reduced pressure.
-
Note: The resulting aminophenol is sensitive to oxidation (turning brown/purple).[1] Use immediately in the next step or store under Argon at -20°C.
-
Protocol B: "One-Pot" Cyclization to Benzoxazoles
Objective: Synthesize substituted benzoxazole-6-carboxylates. Mechanism: Condensation of the amino group with an aldehyde followed by oxidative cyclization of the phenolic oxygen.[1]
Materials:
-
Intermediate: Methyl 4-amino-5-hydroxy-2-methylbenzoate (from Protocol A)[1]
-
Reagent: Triethyl Orthoformate (TEOF) [for unsubstituted C2] or Benzaldehyde [for C2-Aryl][1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)[1]
Step-by-Step (TEOF Method):
-
Setup: Suspend the crude aminophenol (1.0 eq) in TEOF (5.0 eq). The TEOF acts as both reagent and solvent.
-
Catalysis: Add catalytic pTSA.
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 3 hours.
-
Distillation: The reaction produces ethanol as a byproduct. Using a Dean-Stark trap can drive the reaction to completion, though TEOF excess usually suffices.[1]
-
Workup: Cool to room temperature. The product often precipitates. If not, remove excess TEOF under vacuum.
-
Purification: Recrystallize from Ethanol/Water.
Step-by-Step (Aldehyde Method - Oxidative):
-
Condensation: Mix aminophenol (1.0 eq) and Aryl Aldehyde (1.0 eq) in Ethanol. Stir for 1 hour to form the Schiff base (imine).[1]
-
Oxidative Cyclization: Add Iodobenzene diacetate (PIDA) (1.1 eq) or DDQ.[1] Stir at room temperature for 30 minutes.
-
Result: This effects the ring closure to the 2-arylbenzoxazole.[1]
Data Summary & Troubleshooting
Yield Optimization Table
Comparison of reduction methods for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.
| Method | Reagents | Yield (%) | Purity Profile | Notes |
| Catalytic H2 | Pd/C, MeOH, 1 atm H2 | 92-95% | High | Cleanest profile; requires inert atmosphere handling of product.[1] |
| Transfer Hydrog. | Pd/C, Ammonium Formate | 85-88% | Med-High | Faster; generates NH3 byproduct which may buffer subsequent steps.[1] |
| Iron Reduction | Fe powder, NH4Cl, EtOH/H2O | 75-80% | Medium | Risk of iron emulsion; difficult to filter; recommended only if Halogens present.[1] |
| Dithionite | Na2S2O4, THF/H2O | 60-70% | Low | Messy workup; sulfur smell; not recommended for scale-up.[1] |
Common Failure Modes
-
"Black Tar" Formation:
-
Incomplete Cyclization:
-
Cause: Wet solvent (water inhibits orthoester reaction).[1]
-
Fix: Use anhydrous TEOF and dry glassware.
-
-
Regioisomer Confusion:
References
-
Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45089431, 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Retrieved from [Link][1]
-
Synthetic Methodology (Benzoxazoles): Organic Syntheses, Coll.[1] Vol. 6, p.601 (1988); Vol. 58, p.106 (1978).[1] (Standard protocols for cyclization of o-aminophenols).
-
Related Scaffold Synthesis (Umifenovir): Ochetnikov, B. et al. (2014).[1] Synthesis and Biological Activity of Ethyl 5-Hydroxy-1-Methyl-2-(Trans-2-Phenylcyclopropyl)-1H-Indole-3-Carboxylate. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
Sources
Reaction conditions for nucleophilic substitution on nitrobenzoates
High-Impact Synthesis: Optimizing Nucleophilic Aromatic Substitution ( ) on Nitrobenzoate Scaffolds
Part 1: Strategic Overview & Mechanistic Logic
The Nitrobenzoate Advantage in Drug Discovery
Nitrobenzoates are "privileged structures" in medicinal chemistry. They serve as dual-purpose scaffolds:
-
Electronic Activation: The nitro (
) and ester ( ) groups are strong electron-withdrawing groups (EWGs). Their combined effect significantly lowers the LUMO energy of the aromatic ring, making it highly susceptible to nucleophilic attack ( ). -
Synthetic Versatility: Post-substitution, the nitro group can be reduced to an aniline (for further coupling), and the ester can be hydrolyzed to an acid or converted to an amide, serving as a branching point for library generation.
The Core Challenge: Chemoselectivity
The primary challenge when performing substitutions on nitrobenzoates is Ambident Electrophilicity . A nucleophile has two potential targets:
-
Path A (Desired): Attack on the aromatic ring (
), displacing a leaving group (Halide or ).[1] -
Path B (Undesired): Attack on the ester carbonyl (Acyl Substitution), leading to amidation or transesterification.
Expert Insight: To favor Path A, one must exploit the kinetic advantage of the Meisenheimer complex formation, typically by using good leaving groups (Fluorine) and controlling temperature.
Mechanistic Visualization: The Meisenheimer Complex
The reaction proceeds via an Addition-Elimination mechanism.[2] The stability of the anionic intermediate (Meisenheimer Complex) determines the reaction rate.[2]
Figure 1: The
Part 2: Validated Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of amino-nitrobenzoates (e.g., for kinase inhibitor cores). Critical Control: Preventing amide formation at the ester site.
Reagents & Conditions
| Component | Recommendation | Rationale |
| Substrate | Fluoro -nitrobenzoates | Fluorine is the premier LG for |
| Solvent | DMSO or DMF | Polar aprotic solvents stabilize the polar transition state and the Meisenheimer intermediate. |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic organic base. Avoids hydrolysis risk associated with inorganic bases like NaOH. |
| Temp | 0°C to RT | Low temperature favors kinetic control ( |
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equiv of methyl 4-fluoro-3-nitrobenzoate in anhydrous DMSO (0.5 M concentration).
-
Addition: Add 1.2 equiv of DIPEA.
-
Nucleophile Introduction: Cool the solution to 0°C. Add 1.1 equiv of the amine (e.g., morpholine, aniline) dropwise.
-
Note: If the amine is a solid, dissolve it in minimal DMSO first.
-
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by LC-MS.
-
Checkpoint: If starting material remains after 4h, heat to 50°C. Do not exceed 80°C to avoid ester attack.
-
-
Workup: Pour into ice-water (10x volume). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMSO.
Protocol B: C-O Bond Formation (Etherification)
Application: Introduction of alkoxy/phenoxy side chains. Critical Control: Water exclusion to prevent hydrolysis (saponification).
Reagents & Conditions
| Component | Recommendation | Rationale |
| Substrate | Chloro- or Fluoro-nitrobenzoate | Chlorine is acceptable here if the ring is highly activated (e.g., dinitro). |
| Base | Cesium ("Cesium Effect") improves solubility in organic solvents and assists in deprotonating the alcohol/phenol. | |
| Solvent | Acetonitrile or DMF | Acetonitrile is easier to remove; DMF is better for stubborn substrates. |
Step-by-Step Methodology
-
Activation: In a vial, combine 1.2 equiv of Phenol/Alcohol and 1.5 equiv of
in dry Acetonitrile. Stir for 15 min at RT to form the phenoxide/alkoxide. -
Coupling: Add 1.0 equiv of the nitrobenzoate substrate.
-
Thermal Cycle: Heat to 60--80°C .
-
Note: Phenoxides are weaker nucleophiles than amines; thermal energy is required.
-
-
Monitoring: Monitor for the disappearance of the aryl halide.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
Protocol C: Nitro-Group Displacement (Denitration)
Application: Advanced synthesis where
Methodology (Sulfuration Example)
-
Substrate: Methyl 2,4-dinitrobenzoate. (The ortho-nitro group is labile).
-
Nucleophile: Alkyl thiol (R-SH).
-
Conditions: Use
in DMF at 0°C .-
Mechanism:[4][5][6][7][8][9] The thiol attacks the carbon bearing the nitro group. The nitrite ion (
) is the leaving group.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Safety Alert: This releases nitrite, which can form toxic gases under acidic workup. Quench carefully.
-
Part 3: Decision Logic & Troubleshooting
Experimental Decision Matrix
Use this logic flow to select the optimal conditions for your specific substrate.
Figure 2: Decision matrix for selecting reaction conditions based on substrate reactivity and nucleophile type.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product is Amide (Mass + M-OR + Nu) | Nucleophile attacked ester carbonyl instead of ring. | 1. Switch LG to Fluorine (faster |
| Hydrolysis of Ester (Acid formed) | Wet solvent or hydroxide generation. | 1. Dry DMSO/DMF over molecular sieves.2. Switch from |
| No Reaction (SM Recovery) | Ring not activated enough. | 1. Switch solvent to NMP and heat to 120°C (Microwave).2. Add Copper catalyst (CuI, 10 mol%) + Ligand (Proline). |
| Regioisomer Mixture | Multiple activation sites (e.g., 2,4-difluoro). | 1. Lower temperature (-78°C to 0°C).2. The position ortho to the Nitro group is generally more reactive than para due to inductive proximity. |
Part 4: References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Foundational text on the
mechanism and the activating effects of nitro groups.
-
-
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). C–F Bond Functionalization of Nitro- and Ester-Activated Arenes. Journal of Organic Chemistry, 84(10), 6017–6027. Link
-
Specific protocols for chemo-selective substitution on fluoro-nitrobenzoates.
-
-
Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216–3221. Link
-
Discusses the use of nitro groups as leaving groups for fluorination (
labeling).
-
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (
).[1][4][5][10][11][12][13] Link-
General reaction conditions and solvent effects summary.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of Nitro Substituents on Nucleophilic Substitution Reactions Expl.. [askfilo.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
Ticket ID: #NITRO-402-OPT Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
You are likely encountering low yields (<40%) and significant tar formation during the synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate .[1] This molecule is a highly functionalized aromatic intermediate, often utilized in the development of kinase inhibitors (related to Pazopanib analogs) and antibacterial agents.
The core chemical challenge lies in the regioselectivity and substrate stability . The 5-hydroxyl group is a powerful activator that makes the ring susceptible to oxidation and over-nitration.[1] Furthermore, the competition between the 4-position (target) and 6-position (sterically hindered but electronically activated) creates an isomer management problem.[1]
This guide moves beyond standard textbook procedures to address the specific "yield killers" in this protocol.
Module 1: Reaction Optimization (The Nitration Bottleneck)
The Core Issue: Direct Nitration vs. Protection
Most researchers attempt direct nitration of Methyl 5-hydroxy-2-methylbenzoate using mixed acids (
Recommended Workflow: The "Protection" Protocol
To stabilize the ring and improve yield from ~35% to >75%, we recommend masking the phenol as an acetate ester before nitration.
Step-by-Step Protocol
-
Protection (Acetylation):
-
Dissolve Methyl 5-hydroxy-2-methylbenzoate (1.0 eq) in DCM.
-
Add Pyridine (1.2 eq) and Acetic Anhydride (1.1 eq). Stir at RT for 2 hours.
-
Why: Converts the strongly activating -OH to a moderately activating -OAc. This prevents oxidation and reduces the reaction rate, allowing for better regiocontrol.
-
-
Nitration (The Critical Step):
-
Solvent: Use concentrated
or Acetic Anhydride as the solvent. -
Temperature: Cool to -10°C to -5°C . (Crucial: Do not exceed 0°C).
-
Reagent: Add Fuming
(1.05 eq) dropwise over 30 minutes. -
Mechanism:[2][3][4][5] The -OAc group directs ortho/para.[1] The 4-position is para to the -OAc and meta to the -COOMe, making it the electronically and sterically favored site.[1]
-
-
Deprotection (In Situ or Separate):
-
The acetyl group often hydrolyzes during the acidic workup. If not, a mild base treatment (
/MeOH) will cleave it quantitatively.
-
Troubleshooting the Reaction
| Symptom | Probable Cause | Corrective Action |
| Black/Dark reaction mixture | Oxidation of the phenol ring.[1] | Switch to Acetylation route. If direct nitration is mandatory, use |
| High levels of dinitration | Temperature too high or excess | Maintain T < 0°C. Calibrate |
| Isomer contamination (6-nitro) | Steric control failure. | The 6-position is sandwiched between -OH and -COOMe.[1] Lower temperature increases selectivity for the less hindered 4-position.[1] |
Module 2: Visualization of the Synthetic Pathway
The following diagram illustrates the decision logic for optimizing this synthesis.
Caption: Comparative workflow for direct vs. protected nitration strategies. Route B minimizes oxidation byproducts.[1]
Module 3: Workup & Purification (The Isolation Phase)
Even with a successful reaction, yields are often lost during isolation due to the amphoteric nature of the product (phenol + ester).
FAQ: Why did my product disappear during extraction?
Answer: The phenolic hydroxyl group (pKa ~7-8 due to the electron-withdrawing nitro group) makes the molecule soluble in basic aqueous solutions.[1]
-
Common Mistake: Quenching with strong base (NaOH/KOH) or using saturated
without checking pH. -
Solution: Quench the reaction onto ice water. If extraction is needed, keep the aqueous phase pH < 5 . Use Ethyl Acetate or DCM for extraction.[3]
Purification Protocol: Recrystallization
Chromatography is often unnecessary if the reaction regioselectivity is high.
-
Solvent System: Methanol/Water (9:1) or Ethanol.[2][3][6][7]
-
Procedure:
-
Dissolve crude solid in boiling Methanol (minimal volume).
-
Add hot water dropwise until slight turbidity persists.
-
Cool slowly to RT, then to 4°C.
-
Note: The 4-nitro isomer typically crystallizes first; the 6-nitro isomer and oxidation byproducts remain in the mother liquor.[1]
-
Module 4: Mechanism & Logic (Self-Validating the Science)
To trust this protocol, you must understand the electronic push-pull of the substrate:
-
Activation: The 5-OH is the strongest director. It activates positions ortho (4 and 6) and para (2 - blocked).[1]
-
Deactivation: The 1-COOMe is a deactivator, directing meta (3 and 5 - blocked).[1]
-
Sterics:
References
-
BenchChem Technical Support. (2025).[8] Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Retrieved from [1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate. Retrieved from [1]
-
Royal Society of Chemistry. (2016). Nitration of methyl benzoate: Regioselectivity and Teaching Notes. Retrieved from [1]
-
Organic Syntheses. m-Nitrobenzoic Acid Synthesis (General Nitration Procedures). Org. Synth. 1928, 8,[1] 76. Retrieved from
-
Molecules (MDPI). (2024). Alternative Method for Synthesizing Pazopanib Intermediates. Retrieved from [1]
Sources
- 1. CN103373963A - Intermediate of pazopanib hydrochloride and preparation method of intermediate of pazopanib hydrochloride - Google Patents [patents.google.com]
- 2. webassign.net [webassign.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. rroij.com [rroij.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
Advanced Troubleshooting & Self-Validating Recrystallization Protocols
Introduction Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (CAS: 866996-52-3) is a highly functionalized aromatic building block frequently utilized in the multi-step synthesis of complex pharmaceutical intermediates, such as IRAK-4 degraders for targeted cancer and inflammation therapies[1]. The compound's aromatic ring features four distinct substituents—a methoxycarbonyl (-COOCH₃), a methyl (-CH₃), a nitro (-NO₂), and a hydroxyl (-OH) group—which collectively dictate its electronic character and intermolecular behavior[2].
Because the hydroxyl group acts as a strong hydrogen bond donor and the nitro/carbonyl groups act as acceptors, this molecule forms robust non-covalent crystal lattices[2]. However, during its synthesis (typically via the nitration of methyl 5-hydroxy-2-methylbenzoate), regioisomeric impurities and over-nitrated byproducts are frequently generated[1]. Standard column chromatography can be inefficient for scaling up; thus, a thermodynamically controlled recrystallization is the preferred purification method[3].
Part 1: Self-Validating Recrystallization Protocol
Expertise & Experience: To purify this compound effectively, we exploit the differential solubility curve of the target molecule versus its regioisomers. An Ethanol/Water (Good/Poor) solvent system is highly effective for substituted nitrobenzoates[4]. Ethanol disrupts the intermolecular hydrogen bonds of the crude solid during heating, while the controlled addition of water (anti-solvent) forces the hydrophobic aromatic core out of solution during cooling[3].
Self-Validating Methodology:
-
Initial Dissolution (The "Good" Solvent):
-
Action: Suspend the crude Methyl 5-hydroxy-2-methyl-4-nitrobenzoate in a minimal volume of absolute ethanol (approx. 5-7 mL per gram of crude). Heat to 70°C under gentle reflux.
-
Causality: Heating increases the kinetic energy, breaking the crystal lattice. Minimal solvent ensures the solution reaches near-saturation, which is critical for maximizing recovery yield.
-
Validation Check: The solution must become entirely transparent. If persistent particulate matter remains, it indicates the presence of insoluble inorganic salts (e.g., residual copper (II) nitrate from the nitration step[1]), mandating Step 2.
-
-
Hot Filtration (If Validation 1 Fails):
-
Action: Pass the boiling solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel.
-
Causality: Pre-warming prevents premature crystallization (fouling) in the funnel stem, ensuring only insoluble impurities are removed.
-
-
Anti-Solvent Addition & Nucleation:
-
Action: While maintaining the solution at 70°C, add deionized water dropwise until a faint, persistent cloudiness appears, then add a few drops of ethanol to clear it.
-
Causality: This establishes the exact boundary of the metastable zone. The solution is now critically saturated.
-
Validation Check: Begin cooling at a rate of 0.5°C/min. Spontaneous nucleation (turbidity) must occur between 40°C and 45°C. If it nucleates immediately upon cooling, the anti-solvent ratio is too high (risk of trapping impurities).
-
-
Crystal Maturation & Isolation:
-
Action: Allow the suspension to reach 20°C, then chill in an ice bath (0-5°C) for 1 hour. Isolate via vacuum filtration. Wash the filter cake with a pre-chilled mixture of EtOH:H₂O (1:3).
-
Causality: The cold wash removes the mother liquor containing highly soluble regioisomeric impurities without dissolving the newly formed, purified crystal lattice.
-
-
Vacuum Drying:
-
Action: Dry the crystals in a vacuum oven at 40°C and 10 mbar.
-
Validation Check: Weigh the product every 2 hours. The protocol is successful when the mass delta between consecutive weighings is <0.1% (Constant Weight).
-
Part 2: Quantitative Data & Solvent Selection
To assist in protocol modification, the following matrix summarizes the thermodynamic suitability of various solvent systems for this specific compound.
| Solvent System | Role | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Suitability & Mechanistic Notes |
| Ethanol (EtOH) | Primary (Good) | 78.4 | High | Low-Moderate | Excellent for nitroaromatics; forms dynamic H-bonds with -OH and -NO₂ groups[4]. |
| Water (H₂O) | Anti-solvent | 100.0 | Low | Insoluble | Induces precipitation; highly polar, strongly rejects the hydrophobic aromatic ring. |
| Ethyl Acetate | Primary (Good) | 77.1 | Very High | High | Good for highly impure crudes; requires a non-polar anti-solvent to force crystallization. |
| Heptane | Anti-solvent | 98.4 | Low | Insoluble | Pairs well with Ethyl Acetate; promotes high-recovery crystallization without oiling out. |
Part 3: Recrystallization Workflow Diagram
Self-validating recrystallization workflow for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.
Part 4: Troubleshooting Guides & FAQs
Q1: Why does my Methyl 5-hydroxy-2-methyl-4-nitrobenzoate "oil out" (form a liquid biphasic system) instead of crystallizing? A: Oiling out occurs when the temperature of the solution drops below the saturation point but remains above the melting point of the impure mixture. Because regioisomeric impurities (e.g., 3-nitro or 6-nitro isomers) significantly depress the melting point of the bulk material, the compound separates as a liquid rather than a solid. Solution: To bypass the metastable liquid-liquid phase separation, increase the volume of the primary solvent (Ethanol) by 10-15% to lower the saturation temperature. Alternatively, introduce a seed crystal of pure Methyl 5-hydroxy-2-methyl-4-nitrobenzoate at 45°C to bypass the nucleation energy barrier and force solid lattice formation[3].
Q2: How do I ensure the complete removal of regioisomeric impurities generated during the nitration step? A: Regioisomers possess different spatial arrangements of their hydrogen-bond donors (-OH) and acceptors (-NO₂). This subtle structural difference alters their solubility in polar protic solvents. If TLC or NMR indicates persistent regioisomers after one recrystallization cycle, switch to a solvent system with a different dielectric constant, such as Ethyl Acetate/Heptane. The differing polarity will exploit the unique solubility curves of the isomers, leaving the impurities dissolved in the mother liquor.
Q3: My recovery yield is below 50%. How can I optimize the thermodynamic recovery? A: A low yield almost always indicates that the compound remains dissolved in the mother liquor. This is caused by either using too much primary solvent during step 1 or failing to cool the system sufficiently. Solution: Evaporate the mother liquor under reduced pressure to 30% of its original volume, then repeat the cooling and anti-solvent addition steps (a "second crop" crystallization). Always ensure you are using the absolute minimum amount of boiling solvent necessary to achieve dissolution[3].
Q4: How do I verify the absolute purity of the recrystallized product? A: While a sharp melting point is a good preliminary indicator, it is not absolute. For a highly functionalized intermediate like this, utilize ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy[2]. Specifically, look at the aromatic region: pure Methyl 5-hydroxy-2-methyl-4-nitrobenzoate will show distinct singlet peaks for the isolated aromatic protons. Any additional splitting or minor peaks in the aromatic region confirm the presence of residual regioisomers.
References
- World Intellectual Property Organization. "WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4." Google Patents.
-
Frontier, A. "How To: Purify by Crystallization." University of Rochester. Available at: [Link]
-
Chemistry Stack Exchange. "Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate." Available at: [Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in the Nitration of Methyl Hydroxybenzoates
Welcome to the Application Scientist Support Portal. The nitration of methyl hydroxybenzoates (such as methyl salicylate and methyl 4-hydroxybenzoate) frequently presents regioselectivity and chemoselectivity challenges. These issues arise from the competing directing effects of the strongly activating hydroxyl (-OH) group and the deactivating ester (-COOCH₃) group.
This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to help researchers and drug development professionals achieve high regioselectivity and pure product yields.
Part 1: Troubleshooting Guides & FAQs
Q1: When nitrating methyl salicylate using standard mixed acids (HNO₃/H₂SO₄), my yield of methyl 3-nitrosalicylate is extremely low (~10%), with the 5-nitro isomer dominating. How can I improve the 3-nitro yield or overall regiocontrol? Expert Insight: The conventional electrophilic nitration of methyl salicylate using a mixture of nitric and sulfuric acids is heavily dominated by 5-position nitration. This is due to the steric hindrance and the specific electronic directing effects of the ortho-hydroxyl group, which typically limits the yield of methyl 3-nitrosalicylate to about 10%[1]. Solution: To alter this regioselectivity and avoid harsh acidic conditions, we recommend a coordination-mediated radical nitration using transition metal nitrates, such as Ferric Nitrate (Fe(NO₃)₃) or Copper(II) Nitrate (Cu(NO₃)₂), in refluxing ethyl acetate[2]. The coordination of methyl salicylate with ferric nitrate promotes the homolytic cleavage of the N-O bond, generating nitro radicals that react directly with the iron-substrate complex. This mechanism significantly alters the isomer ratio, achieving a P/O (5-nitro to 3-nitro) ratio of up to 5.3, offering a much cleaner and higher-yielding route to these isomers[3].
Q2: I am trying to synthesize methyl 4-hydroxy-3-nitrobenzoate from methyl 4-hydroxybenzoate, but I am seeing over-nitration (dinitration) and oxidative degradation. How do I prevent this? Expert Insight: The hydroxyl group at the 4-position strongly activates the 3- and 5-positions of the aromatic ring. Using fuming nitric acid or allowing the reaction to reach room temperature inevitably leads to the 3,5-dinitro derivative or oxidative ring cleavage. Solution: To ensure selective mono-nitration exclusively at the 3-position, the reaction must be performed under strictly controlled low temperatures (0–5 °C) using a standard concentrated H₂SO₄/HNO₃ mixture[4]. The sulfuric acid acts as both a solvent and a protonating agent to generate the active nitronium ion (NO₂⁺) without imparting excessive oxidative power.
Q3: How do I separate the 3-nitro and 5-nitro isomers of methyl salicylate after a metal-nitrate mediated reaction? Expert Insight: The isomers can be efficiently separated by exploiting their different intramolecular hydrogen bonding capabilities. Methyl 3-nitrosalicylate forms strong intramolecular hydrogen bonds between the -OH group and both the adjacent ester and nitro groups, making it significantly less polar than methyl 5-nitrosalicylate. Consequently, silica gel column chromatography (using a hexane/ethyl acetate gradient) will elute the 3-nitro isomer much faster than the 5-nitro isomer.
Part 2: Quantitative Data & Method Comparison
Table 1: Comparison of Nitration Methods for Methyl Salicylate
| Nitration Method | Reagents & Solvent | Major Product | Regioselectivity (5-MNS : 3-MNS) | Underlying Mechanism |
| Conventional | HNO₃ / H₂SO₄ (Neat) | Methyl 5-nitrosalicylate | ~ 9.0 : 1.0 | Electrophilic Aromatic Substitution |
| Iron-Mediated | Fe(NO₃)₃ in EtOAc | Methyl 5-nitrosalicylate | ~ 5.3 : 1.0 | Coordination-Mediated Radical Nitration |
| Copper-Mediated | Cu(NO₃)₂ in EtOAc | Methyl 5-nitrosalicylate | High para-selectivity | Coordination-Mediated Radical Nitration |
Part 3: Validated Experimental Protocols
Protocol A: Regioselective Mono-Nitration of Methyl 4-Hydroxybenzoate
Causality Check: Maintaining a temperature below 5 °C suppresses the activation energy required for a second nitration event, preventing dinitration. Sulfuric acid prevents the formation of oxidative byproducts common with aqueous nitric acid.
-
Substrate Preparation: Dissolve 10 mmol of methyl 4-hydroxybenzoate in 15 mL of concentrated sulfuric acid in a 50 mL round-bottom flask.
-
Thermal Control: Submerge the flask in an ice-water bath. Stir vigorously and allow the internal solution to cool to 0–5 °C.
-
Nitration: Slowly add a stoichiometric amount (10.5 mmol) of concentrated nitric acid dropwise over 30 minutes. Critical: Monitor the internal temperature to ensure it does not exceed 5 °C to guarantee selective 3-position nitration[4].
-
Quenching: Stir for an additional 1 hour at 0 °C. Carefully pour the reaction mixture over 100 g of crushed ice to precipitate the product.
-
Isolation: Filter the resulting yellow precipitate (methyl 4-hydroxy-3-nitrobenzoate). Wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol for high purity[4].
Protocol B: Coordination-Mediated Radical Nitration of Methyl Salicylate
Causality Check: Ethyl acetate serves as a coordinating solvent that dissolves the metal nitrate. Reflux conditions provide the exact thermal activation energy required for the N-O bond homolysis of the coordinated nitrate group.
-
Substrate Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of methyl salicylate in 30 mL of ethyl acetate.
-
Reagent Addition: Add 12 mmol of Ferric Nitrate nonahydrate (Fe(NO₃)₃·9H₂O) to the solution.
-
Self-Validation Step: The solution will immediately exhibit a distinct color change to red-violet, visually confirming the successful formation of the iron-salicylate coordination complex[3].
-
-
Reflux & Radical Generation: Heat the mixture to reflux (approx. 77 °C) under continuous stirring for 3–5 hours.
-
Self-Validation Step: Monitor the disappearance of the red-violet color. A shift to yellow indicates the consumption of the coordination complex and the successful formation of nitro radicals[3].
-
-
Workup: Cool the mixture to room temperature. Filter off the precipitated solid ferric oxides/hydroxides (a byproduct of oxygen radical hydrolysis)[5].
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude mixture via silica gel chromatography to separate the 3-MNS and 5-MNS isomers[5].
Part 4: System Workflows & Mechanistic Diagrams
Mechanism of coordination-mediated radical nitration of methyl salicylate.
Workflow for the regioselective nitration of methyl hydroxybenzoates.
References
- Source: smolecule.
- Source: researchgate.
- Source: asianpubs.
- Source: researchgate.
- Source: chemicalbook.
Sources
Technical Support Center: Stability & Troubleshooting of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate in Basic Conditions
Welcome to the Technical Support Center for handling Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (CAS: 866996-52-3). This guide is specifically designed for synthetic chemists and drug development professionals utilizing this highly functionalized aromatic building block—frequently employed in the synthesis of complex pharmaceuticals, such as IRAK-4 degraders [1][2].
Due to the complex "push-pull" electronic nature of its substituents, this molecule exhibits highly specific, pH-dependent reactivity. This guide provides the mechanistic reasoning, troubleshooting FAQs, and validated protocols necessary to master its behavior in basic conditions.
Part 1: Core Mechanistic Principles (The "Why")
To successfully manipulate this compound without unintended degradation or yield loss, you must understand the causality behind its chemical behavior:
-
Phenolic Acidity (C5-OH): The hydroxyl group is positioned ortho to a strongly electron-withdrawing nitro group (-NO₂). The nitro group's inductive (-I) and resonance (-M) effects heavily stabilize the conjugate base. Consequently, the phenol is highly acidic (estimated pKa ~7.0–7.5) and will instantly deprotonate even in mild bases (e.g., NaHCO₃), forming a highly water-soluble, deeply colored phenoxide anion [3].
-
Ester Saponification Kinetics (C1-COOCH₃): The methyl ester is para to the nitro group, which theoretically activates the carbonyl carbon toward nucleophilic attack by hydroxide ions. However, because the C5-OH deprotonates first, the resulting phenoxide anion carries a full negative charge. This anionic state repels incoming OH⁻ nucleophiles, creating a kinetic barrier that significantly slows down saponification compared to a neutral analog [3].
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my reaction mixture instantly turn deep orange/red and become highly water-soluble upon adding a weak base like NaHCO₃? A: This is a normal, reversible acid-base reaction, not degradation. The weak base deprotonates the C5-hydroxyl group to form a phenoxide anion. The intense color shift (bathochromic shift) is caused by the charge-transfer complex between the electron-rich phenoxide and the electron-deficient nitro group. Self-Validation Check: Acidify a small aliquot to pH < 5 with 1M HCl. The color should immediately revert to pale yellow, confirming the structural integrity of the ester has been maintained.
Q2: I am losing my product during basic aqueous workup or silica gel chromatography. How can I prevent this? A: Your product is partitioning into the aqueous phase as the water-soluble phenoxide, or binding irreversibly to basic sites on the silica gel. Solution: Never perform an aqueous extraction at a pH > 7. Always quench basic reactions and adjust the aqueous phase to pH 5–6 before extracting with ethyl acetate (EtOAc) or dichloromethane (DCM) [2]. For chromatography, avoid basic modifiers (like triethylamine); instead, use 0.1% acetic acid in your eluent to keep the phenol protonated.
Q3: Why is my base-catalyzed O-alkylation (e.g., with methyl iodide) yielding very low conversion? A: While the phenoxide forms easily, it is a surprisingly poor nucleophile. The ortho-nitro group heavily delocalizes the oxygen's lone pairs into the aromatic ring, reducing its reactivity [3]. Solution: Switch to a polar aprotic solvent (e.g., DMF or DMSO) to strip the solvation shell from the phenoxide, increasing its "naked" nucleophilicity. Elevate the temperature to 60–80 °C, or use a more reactive electrophile (e.g., methyl triflate).
Part 3: Quantitative Data & Stability Matrix
The following table summarizes the stability and physical state of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate across different pH environments.
| Condition | pH Range | Dominant Species | Visual Indicator | Saponification Half-Life (Est.) | Recommended Action |
| Acidic | < 6.0 | Neutral Ester | Pale Yellow Solution / Solid | Stable (> 1 year) | Ideal state for storage, extraction, and chromatography. |
| Mild Base | 7.5 - 9.0 | Phenoxide Anion | Deep Orange / Red | > 48 hours | Proceed with caution; acidify before aqueous workup. |
| Strong Base | > 11.0 | Saponified Dianion | Dark Red / Brown | < 2 hours | Avoid entirely unless the carboxylic acid is the target. |
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: pH-Controlled Aqueous Workup (Product Recovery)
Objective: Recover the neutral ester quantitatively from a basic reaction mixture.
-
Cooling: Cool the reaction mixture to 0–5 °C in an ice bath to minimize unwanted side reactions during neutralization.
-
Quenching: Slowly add 1M HCl dropwise under continuous vigorous stirring.
-
Visual Validation: Monitor the color. The solution will transition from deep orange/red to a pale yellow suspension. This color change is your primary self-validating indicator that the phenoxide has been successfully re-protonated.
-
pH Verification: Confirm the aqueous phase is between pH 5.0 and 6.0 using pH indicator strips. Do not over-acidify (pH < 2) if other acid-sensitive protecting groups are present on your molecule.
-
Extraction: Extract the aqueous layer 3 times with an equal volume of EtOAc. The organic layer will contain the pale yellow product.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Controlled Saponification (Targeting the Carboxylic Acid)
Objective: Intentionally hydrolyze the methyl ester to yield 5-hydroxy-2-methyl-4-nitrobenzoic acid.
-
Solvent Setup: Dissolve the ester in a 1:1 mixture of THF and Methanol (0.2 M concentration).
-
Base Addition: Add 3.0 equivalents of 2M aqueous NaOH. The solution will instantly turn dark red due to phenoxide formation.
-
Heating: Heat the mixture to 50 °C. The electron-rich nature of the phenoxide necessitates mild heating to overcome the kinetic barrier of nucleophilic attack at the ester carbonyl.
-
Reaction Monitoring: Monitor by TLC (Eluent: 50% EtOAc in Hexanes with 1% Acetic Acid). The starting material will disappear, and the highly polar dianion will remain at the baseline.
-
Acidic Precipitation: Cool to room temperature and slowly acidify with 2M HCl to pH 2. The target carboxylic acid will precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash with cold water, and dry under high vacuum.
Part 5: Visual Workflows
Fig 1: pH-dependent structural states of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.
Fig 2: Decision tree for the aqueous workup of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate.
References
- World Intellectual Property Organization. "Compounds and methods for the targeted degradation of irak-4". Patent WO2024020522A1.
-
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". 7th Edition, John Wiley & Sons. URL:[Link]
Technical Support Center: Hydrolysis of Nitrobenzoate Derivatives
Topic: Cleavage of p-Nitrobenzoate (PNB) and o-Nitrobenzoate Esters Role: Senior Application Scientist Status: Active Support Guide
Executive Summary & Kinetic Theory
Nitrobenzoate esters (typically p-nitrobenzoate) are widely used protecting groups due to their high crystallinity (aiding purification) and distinct UV chromophores. However, their hydrolysis requires a nuanced approach compared to standard acetates or benzoates.
The Kinetic Advantage:
The presence of the nitro group (
-
Implication: You can often use milder bases or lower temperatures than required for unsubstituted benzoates, preserving sensitive functional groups.
Method Selection: The Decision Matrix
Before starting, select the protocol that matches your substrate's stability profile.
Figure 1: Decision tree for selecting the optimal hydrolysis condition based on substrate properties.
Standard Operating Procedures (SOPs)
Protocol A: Standard Saponification (LiOH/THF)
Best for: Lipophilic substrates requiring complete hydrolysis.
Reagents: Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Methanol (MeOH). Ratio: THF:MeOH:H2O (3:1:1).
-
Dissolution: Dissolve the nitrobenzoate derivative in THF. Ensure complete solvation; if the solution is cloudy, add more THF.
-
Addition: Add MeOH, then add a pre-dissolved solution of LiOH (2.0 - 4.0 equiv) in water dropwise.
-
Note: The mixture may turn slightly yellow/orange due to the formation of the nitrobenzoate anion.
-
-
Monitoring: Stir at 0 °C to RT. Monitor by TLC/LCMS.[1]
-
Target Time: 30 min – 2 hours.
-
-
Workup: Acidify to pH 4-5 with 1M HCl. Extract with EtOAc. The p-nitrobenzoic acid byproduct will extract into the organic phase but can be removed via a bicarbonate wash (see Troubleshooting).
Protocol B: Zemplén Transesterification (NaOMe)
Best for: Carbohydrates, nucleosides, and avoiding aqueous workup.
Reagents: Sodium Methoxide (NaOMe) in Methanol (anhydrous).
-
Setup: Dissolve substrate in anhydrous MeOH (or MeOH/DCM 1:1 if solubility is poor).
-
Catalysis: Add NaOMe (0.1 – 0.5 equiv) at RT.
-
Quench: Once complete, add acidic resin (e.g., Amberlite IR-120 H+) until pH is neutral. Filter resin and concentrate.[6]
Protocol C: Enzymatic Hydrolysis (CAL-B)
Best for: Highly sensitive substrates, regioselective cleavage.
Reagents: Candida antarctica Lipase B (immobilized, e.g., Novozym 435), Phosphate Buffer (pH 7.0), Acetone or Acetonitrile.
-
Mix: Suspend substrate in Phosphate Buffer with 10-20% organic co-solvent (Acetone).
-
Initiate: Add immobilized CAL-B (50-100% w/w relative to substrate).
-
Incubate: Shake at 30-40 °C.
Troubleshooting & FAQs
Issue 1: The Reaction is "Stalling" or Incomplete
Q: I have added excess base, but 30% of the starting material remains after 24 hours. Why?
A: This is almost always a solubility issue , not a reactivity issue. Nitrobenzoates are flat, crystalline, and lipophilic.
-
Diagnosis: In standard MeOH/Water mixtures, the nitrobenzoate may precipitate out or form tight micellar aggregates that protect the carbonyl from nucleophilic attack.
-
The Fix: Switch to the LiOH/THF/Water system. THF solubilizes the organic substrate, while water solvates the hydroxide. If using Zemplén conditions, add DCM or Dioxane as a co-solvent until the solution is perfectly clear.
Issue 2: Separation of Byproducts
Q: My product has the same R_f as the p-nitrobenzoic acid byproduct. How do I purify it?
A: The byproduct, p-nitrobenzoic acid, has a pKa of ~3.4.
-
Method 1 (Basic Wash): If your product is neutral, dissolve the crude mixture in EtOAc and wash 3x with saturated NaHCO3 . The nitrobenzoic acid will deprotonate and stay in the aqueous layer.
-
Method 2 (Scavenger Resin): If your product is also acidic (preventing a basic wash), treat the reaction mixture with a basic anion-exchange resin (e.g., Amberlyst A-21) in MeOH. The resin will bind the nitrobenzoic acid. Filter and evaporate.[6]
Issue 3: Unexpected Color Changes
Q: The reaction turned bright yellow. Did I degrade my compound?
A: Not necessarily.
-
Scenario A (Active Esters): If you were hydrolyzing a p-nitrophenyl ester, the release of p-nitrophenol (leaving group) causes an intense yellow color in base.
-
Scenario B (Nitrobenzoates): The p-nitrobenzoate anion is pale yellow/orange. However, if the solution turns dark brown/black , this indicates decomposition (likely polymerization of the nitro-aromatic moiety or elimination of your substrate). Check LCMS immediately.
Issue 4: Side Reactions (Elimination)
Q: I see a new spot on TLC that is less polar than my product. Is it the elimination product?
A: Nitrobenzoates are electron-withdrawing, which increases the acidity of protons on the
-
The Fix: Switch to Protocol B (Zemplén) or Protocol C (Enzymatic) . If chemical hydrolysis is required, use K2CO3 in MeOH at 0 °C, which is a milder source of base than hydroxide.
Mechanistic Visualization
Understanding the electronic influence of the nitro group helps predict reactivity.
Figure 2: The nitro group pulls electron density (inductive/resonance), making the carbonyl carbon more susceptible to attack and stabilizing the transition state.
Comparative Data Table
| Parameter | Protocol A (LiOH) | Protocol B (Zemplén) | Protocol C (Enzymatic) |
| pH Conditions | Basic (pH 12-14) | Basic (pH 10-11) | Neutral (pH 7) |
| Solvent System | THF/Water | MeOH (anhydrous) | Buffer/Acetone |
| Temp Range | 0 °C to RT | RT | 30 - 45 °C |
| Selectivity | Low (Cleaves all esters) | Medium | High (Steric dependent) |
| Byproduct | p-Nitrobenzoic acid | Methyl p-nitrobenzoate | p-Nitrobenzoic acid |
References
-
Hammett Equation & Kinetics: Kocalar, S., et al. (2021).[9] Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Link
- Protective Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Enzymatic Hydrolysis: Anderson, E. M., et al. (1998). Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols. Biocatalysis and Biotransformation. Link
-
General Hydrolysis Mechanisms: Master Organic Chemistry. (2022).[1][4][6][10] Basic Hydrolysis of Esters (Saponification). Link
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- 10. psiberg.com [psiberg.com]
Technical Support Center: Optimizing Column Chromatography for Nitrobenzoate Esters
Welcome to the technical support center for the purification of nitrobenzoate esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of separating these moderately polar compounds. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to optimize your purification workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the column chromatography of nitrobenzoate esters, providing probable causes and actionable solutions.
Q1: Why is there poor separation between my nitrobenzoate ester and an impurity?
Probable Causes:
-
Inappropriate Solvent System Polarity: The eluent's polarity may be too high, causing all compounds to move too quickly down the column, or too low, resulting in minimal movement and overlap. For effective separation, the difference in retention factors (ΔRf) between your target compound and impurities should be maximized.[1]
-
Column Overloading: Applying too much sample relative to the amount of stationary phase can lead to broad, overlapping bands. A general rule of thumb is to use a 20-50 times excess by weight of adsorbent to your sample.[2]
-
Improper Column Packing: A poorly packed column with cracks, channels, or an uneven surface will result in a non-uniform flow of the mobile phase, leading to band broadening and poor resolution.[2][3]
Solutions:
-
Optimize the Mobile Phase with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[1][4][5][6][7]
-
Aim for an Rf value of 0.2-0.3 for your desired nitrobenzoate ester to ensure it spends sufficient time interacting with the stationary phase for good separation.[8]
-
A good starting solvent system for moderately polar nitrobenzoate esters is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][4]
-
Systematically vary the ratio of your solvents to achieve a ΔRf of at least 0.2 between your product and the closest impurity.[1]
-
-
Proper Sample Loading:
-
Dissolve your crude sample in a minimal amount of the initial, least polar eluent. If solubility is an issue, use a slightly more polar solvent, but keep the volume to a minimum.[9][10]
-
For compounds poorly soluble in the eluent, consider "dry loading." Dissolve the sample in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your packed column.[11][12]
-
-
Meticulous Column Packing:
-
Slurry Packing (Wet Method): This is often preferred as it minimizes the generation of airborne silica dust and can help dissipate heat generated when the solvent first wets the silica.[9][13] Prepare a slurry of your silica gel in the initial eluent and pour it into the column. Allow it to settle with gentle tapping to ensure a uniform bed.
-
Ensure the column is perfectly vertical.
-
Add a layer of sand on top of the packed silica to prevent disturbance when adding the eluent.[2]
-
Q2: My nitrobenzoate ester is tailing on the column. What's causing this and how can I fix it?
Probable Causes:
-
Strong Sample-Stationary Phase Interactions: Tailing peaks often indicate undesirable interactions between the analyte and the stationary phase.[3] Nitro groups and ester functionalities can interact strongly with the acidic silanol groups on the surface of silica gel.
-
Sample Insolubility/Precipitation: If the sample is not fully soluble in the mobile phase as it moves down the column, it can lead to tailing. This can happen if a very non-polar eluent is used initially.[13]
-
Acidic Nature of Silica Gel: Standard silica gel is slightly acidic, which can cause issues with acid-sensitive compounds or lead to strong adsorption of basic impurities, affecting the elution profile of your target compound.[2][13]
Solutions:
-
Modify the Mobile Phase:
-
Add a small amount of a slightly more polar solvent to your eluent system to reduce strong interactions with the stationary phase.
-
For particularly stubborn tailing, consider adding a modifier. For example, a tiny amount of triethylamine (1-3%) can deactivate the acidic sites on the silica gel, which can be beneficial if your compound is acid-sensitive.[12]
-
-
Change the Stationary Phase:
-
Ensure Sample Solubility: When loading your sample, ensure it is fully dissolved. If it precipitates at the top of the column, you will likely see significant tailing.[13]
Q3: The column has cracked or has air bubbles. Is the separation ruined?
Probable Cause:
-
Column Running Dry: Allowing the solvent level to drop below the top of the stationary phase introduces air, which leads to cracks and channels.[2] This disrupts the uniform flow of the mobile phase, severely compromising separation.
-
Thermal Effects: Adding a polar eluent to a dry-packed column can generate heat, causing solvent to boil and form bubbles.[13]
Solution:
-
Prevention is Key: Once the column is packed and wetted with solvent, never let the solvent level drop below the top of the adsorbent bed .[2]
-
If a Crack Appears Before Loading: If a small crack appears at the very top before you've loaded your sample, you may be able to salvage the column by gently tapping to resettle the silica and carefully adding more eluent.
-
If a Crack Appears After Loading: Unfortunately, if significant cracking or channeling occurs after the sample has been loaded, the separation is likely compromised. It is often more efficient to recover your material by flushing the column with a very polar solvent (like ethyl acetate or methanol), evaporating the solvent, and starting over with a freshly packed column.[15]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for nitrobenzoate ester purification?
For most applications, silica gel is the adsorbent of choice due to its versatility and effectiveness in separating a wide range of compounds, including esters.[1][14] Neutral or basic alumina can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.[1][14][16]
Q2: How do I choose the starting solvent system for my TLC analysis?
A good starting point for nitrobenzoate esters is a mixture of hexane and ethyl acetate. A 9:1 or 4:1 hexane:ethyl acetate ratio is often a reasonable initial system. From there, you can adjust the polarity based on the initial TLC result:
-
If the spots don't move from the baseline: Increase the polarity by increasing the proportion of ethyl acetate.[11]
-
If the spots run to the top of the plate: Decrease the polarity by increasing the proportion of hexane.[1][11]
Q3: How can I visualize my colorless nitrobenzoate ester on a TLC plate?
Nitrobenzoate esters are often UV-active due to the aromatic ring. They can be visualized as dark spots on a fluorescent background when viewed under a UV lamp (254 nm).[4][17] For compounds that are not UV-active or for confirmation, chemical staining can be used. A common method for nitro compounds involves reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[18]
Q4: Can I use a gradient elution for my separation?
Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is an excellent technique for separating complex mixtures with components of widely differing polarities.[2][12] Start with a low polarity solvent system that allows the least polar components to elute, then slowly increase the proportion of the more polar solvent to elute your more polar nitrobenzoate ester and any highly polar impurities.
Data Summary Table
| Compound Type | Typical Stationary Phase | Common Eluent System (v/v) | Target TLC Rf | Visualization Method |
| Nitrobenzoate Esters | Silica Gel (60 Å, 230-400 mesh) | Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) | 0.2 - 0.3[8] | UV Light (254 nm)[4][17] |
| Isomeric Nitrobenzoates | Silica Gel or C18 Reversed-Phase | Varies; may require modifiers like acetic acid[19] | ΔRf > 0.1 | UV Light (254 nm) |
Experimental Protocol: Standard Purification of a Nitrobenzoate Ester
This protocol outlines a standard procedure for purifying a nitrobenzoate ester using flash column chromatography.
1. Materials:
-
Crude nitrobenzoate ester mixture
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Eluent solvents (e.g., HPLC-grade hexane and ethyl acetate)
-
TLC plates (silica gel coated with fluorescent indicator)
-
Developing chamber for TLC
-
UV lamp (254 nm)
-
Collection tubes/flasks
2. Procedure:
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1) to find a system that gives a target Rf of ~0.2-0.3 for the desired product and good separation from impurities.[8][10]
-
-
Column Packing (Wet Slurry Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer (~1 cm) of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. Use approximately 30-50g of silica per 1g of crude mixture.[2]
-
Pour the slurry into the column. Open the stopcock to allow some solvent to drain, which helps in uniform packing. Gently tap the column to dislodge air bubbles and ensure an even bed.
-
Once the silica has settled, add another layer of sand (~1 cm) on top to protect the surface.[2]
-
Drain the eluent until the solvent level is just at the top of the sand layer. Do not let the column run dry. [2]
-
-
Sample Loading:
-
Dissolve the crude mixture in the minimum amount of the eluent.
-
Carefully apply the solution to the top of the sand layer using a pipette, avoiding disturbance of the surface.
-
Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level is again at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow this to absorb as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in numbered test tubes. The flow rate for flash chromatography should be relatively fast, with the solvent level dropping about 5-7 cm per minute.[9]
-
If using a gradient, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which ones contain your purified product. Spot multiple fractions on a single TLC plate for efficient analysis.[4][7]
-
Combine the pure fractions containing your desired nitrobenzoate ester.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
-
Visualization of Key Workflows
Caption: Decision-making workflow for troubleshooting poor separation in column chromatography.
References
-
Column chromatography - Columbia University. (n.d.). Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (n.d.). Retrieved from [Link]
-
Column chromatography - UVic. (n.d.). Retrieved from [Link]
-
Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior - University of Limerick. (2019, February 8). Retrieved from [Link]
-
Column chromatography issues : r/chemistry - Reddit. (2024, July 16). Retrieved from [Link]
-
Adsorbents for Chromatography | MP Biomedicals. (n.d.). Retrieved from [Link]
-
Some Useful and Practical Tips for Flash Chromatography | EPFL. (n.d.). Retrieved from [Link]
-
Chromatography Adsorbents - A Comprehensive Guide. (2023, February 15). Retrieved from [Link]
-
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University. (n.d.). Retrieved from [Link]
-
Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11). Retrieved from [Link]
-
Tips for Flash Column Chromatography. (n.d.). Retrieved from [Link]
-
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent - DOI. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link]
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
General methods for flash chromatography using disposable columns - PMC. (n.d.). Retrieved from [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. (n.d.). Retrieved from [Link]
-
Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
[FREE] Calculate the Rf values for each substance visible on the chromatography plate. Do your results support the - Brainly. (2023, August 12). Retrieved from [Link]
-
How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid - Quora. (2022, March 20). Retrieved from [Link]
-
Methyl p-nitrobenzoate - SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
Determining a solvent system - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
column chromatography troubleshooting : r/chemhelp - Reddit. (2022, June 27). Retrieved from [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Diagnosing Chromatography Problems & Troubleshooting. (n.d.). Retrieved from [Link]
-
Column Chromatography - Edubirdie. (n.d.). Retrieved from [Link]
-
APPENDIX 3E Column Chromatography - SciSpace. (n.d.). Retrieved from [Link]
-
Column Chromatography Theory - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]
-
Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
Detection and Visualization Methods Used in Thin-Layer Chromatography - ResearchGate. (2025, October 22). Retrieved from [Link]
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Preventing side reactions during nitro reduction of benzoate esters
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing nitrobenzoate esters to their corresponding aminobenzoates. This transformation, while common, is fraught with potential side reactions that can impact yield, purity, and scalability. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and chemoselective reduction of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for reducing a nitro group on a benzoate ester?
The most widely employed method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen gas source.[1] This method is often highly efficient and can provide clean conversions. However, its success is highly dependent on the substrate and reaction conditions. For substrates sensitive to standard hydrogenation conditions, alternative methods like transfer hydrogenation or metal-mediated reductions are excellent options.[2][3]
Q2: My starting material also contains other reducible functional groups (e.g., halogens, alkenes). How can I selectively reduce the nitro group?
Chemoselectivity is a primary concern. Here's a brief overview of reagent choices for preserving common functional groups:
-
Halogens (Cl, Br, I): Standard Pd/C hydrogenation can lead to dehalogenation.[4] To avoid this, consider using Raney Nickel with H₂ or sulfided platinum on carbon (Pt/C).[1][4] Metal/acid reductions, such as with iron (Fe) in acidic media, are also generally compatible with halogens.[1][2]
-
Alkenes/Alkynes: Overly active catalysts like Pd/C can reduce double or triple bonds.[5] To maintain these functionalities, transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C can be a milder alternative.[3] Careful control of reaction conditions (temperature, pressure) is also crucial.
-
Ketones/Aldehydes: These are susceptible to reduction. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is a highly effective and mild method that typically preserves aldehydes and ketones.[6][7]
Q3: Can the benzoate ester be hydrolyzed during the nitro reduction?
Yes, ester hydrolysis is a potential side reaction, particularly under strongly acidic or basic conditions.[8][9] For instance, using metals in strong acid (e.g., Fe/HCl) can lead to some ester cleavage, especially with prolonged reaction times or elevated temperatures.[10] Similarly, base-promoted hydrolysis can occur if the reaction conditions generate a basic environment.[11] It is generally advisable to choose reduction methods that operate under neutral or near-neutral pH conditions if ester stability is a concern.
Q4: What are the common intermediates in nitro group reduction, and can they be problematic?
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso, hydroxylamine, and azoxy compounds.[12][13] The accumulation of these intermediates can lead to complex reaction mixtures and lower yields of the desired amine. In some cases, condensation reactions between these intermediates can form dimers like azoxybenzene.[13] Ensuring the reaction goes to completion is key to minimizing these side products.
Troubleshooting Guide
Symptom 1: Low or No Conversion of the Starting Nitrobenzoate
If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Poisoning | For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C) is fresh and has been stored properly.[13] Consider increasing the catalyst loading. Catalyst poisoning can occur from sulfur-containing compounds or other impurities. |
| Poor Solubility | The nitrobenzoate must be soluble in the reaction solvent for the reduction to proceed efficiently.[5][14] If solubility is an issue, consider a co-solvent system (e.g., THF/ethanol, ethanol/water) or a different solvent altogether.[14] |
| Insufficient Reducing Agent | For metal-mediated or hydride reductions, ensure you are using a sufficient stoichiometric excess of the reducing agent.[6] Reagents like sodium dithionite can decompose on storage, so use a fresh batch.[13] |
| Sub-optimal Reaction Conditions | Some reductions require elevated temperatures or pressures to proceed at a reasonable rate.[13][14] If running a catalytic hydrogenation at atmospheric pressure, consider increasing the hydrogen pressure.[14] For metal/acid reductions, the acid concentration is critical.[13] |
| Inefficient Agitation | In heterogeneous reactions (e.g., with Pd/C), vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid substrate/solvent, and (if applicable) gaseous hydrogen.[5] |
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step decision-making process for troubleshooting low conversion rates.
Symptom 2: Formation of Significant Side Products (e.g., hydroxylamine, azoxy compounds)
The presence of unexpected peaks in your analytical data (TLC, LC-MS, NMR) often points to the accumulation of reduction intermediates.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | The most common cause for the presence of intermediates is an incomplete reaction.[5] Monitor the reaction closely by TLC or LC-MS to ensure all starting material and intermediates have been converted to the final product. |
| Overly Aggressive/Harsh Conditions | High temperatures can sometimes promote the formation of condensation byproducts like azoxy compounds.[13] Consider running the reaction at a lower temperature, even if it requires a longer reaction time. |
| pH of the Reaction Medium | The pH can influence the stability and reactivity of intermediates.[5] In some cases, adding a small amount of an acidic or basic additive can suppress byproduct formation. |
| Choice of Reducing Agent | Some reducing agents are more prone to forming certain intermediates. For example, using lithium aluminum hydride (LiAlH₄) with aromatic nitro compounds can lead to azo products.[1] |
Nitro Reduction Pathway and Potential Side Products
Caption: The stepwise reduction of a nitro group, highlighting key intermediates and a common condensation side reaction.
Symptom 3: Evidence of Benzoate Ester Hydrolysis
The appearance of the corresponding aminobenzoic acid in your product mixture indicates that the ester group has been cleaved.
| Potential Cause | Troubleshooting Steps |
| Acidic Reaction Conditions | Prolonged exposure to strong acids (e.g., concentrated HCl with Sn or Fe) can catalyze ester hydrolysis.[10][11] If possible, reduce the reaction time or use a milder acid like acetic acid. |
| Basic Reaction Conditions | If the workup procedure involves a strong base, or if the reaction itself generates basic species, saponification of the ester can occur.[11] Ensure that any basic washes are performed at low temperatures and for a minimal amount of time. |
| Elevated Temperatures | High reaction temperatures can accelerate the rate of both desired reduction and undesired hydrolysis. If hydrolysis is observed, try running the reaction at a lower temperature. |
Recommended Protocols for Chemoselective Nitro Reduction
Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate
This method is often effective for substrates with sensitive functional groups like halogens.[3]
-
Setup: In a round-bottom flask, dissolve the nitrobenzoate ester (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10% Pd/C (5-10 mol% Pd).
-
Hydrogen Donor: Add ammonium formate (3-5 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the celite pad with additional solvent.
-
Purification: The filtrate can then be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocol 2: Reduction with Tin(II) Chloride Dihydrate
An excellent choice for preserving carbonyl functionalities.[6][13]
-
Setup: Dissolve the nitrobenzoate ester (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Basification and Extraction: Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
-
Filtration and Purification: Filter the resulting suspension through celite. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. The combined organic layers are then dried, filtered, and concentrated to give the crude product.
Protocol 3: Reduction with Sodium Borohydride and Iron(II) Chloride
A newer, mild method demonstrating high chemoselectivity for the nitro group over esters.[15][16][17]
-
Setup: In an inert atmosphere (e.g., under nitrogen), add the nitrobenzoate ester (1.0 eq) and iron(II) chloride (FeCl₂) (1.0 eq) to a flask containing THF.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add sodium borohydride (NaBH₄) (2.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching and Workup: Carefully quench the reaction with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aminobenzoate.
Analytical Methods for Monitoring and Characterization
Effective troubleshooting relies on accurate monitoring of the reaction.
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing reaction progress. The disappearance of the starting material spot and the appearance of the more polar amine product spot can be readily visualized.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the detection and tentative identification of intermediates and side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation of the final product and any isolated side products. ¹H and ¹³C NMR will confirm the conversion of the nitro group to an amine and verify that the ester functionality remains intact.
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product and quantifying the levels of any impurities.[18][19]
By understanding the potential pitfalls and employing a systematic approach to troubleshooting, researchers can significantly improve the success rate of nitrobenzoate ester reductions, leading to higher yields and purer products.
References
- Rylander, P. N. (2002).
- Török, B., & London, G. (2014). Microwave-assisted organic synthesis: a practical approach. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502. [Link]
-
Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic letters, 16(1), 98–101. [Link]
- Chandrappa, S., et al. (2011).
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
-
Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. [Link]
-
JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. [Link]
-
Marques, C., et al. (2013). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. Chemical Engineering Transactions, 32, 1621-1626. [Link]
- Ram, S., & Ehrenkaufer, R. E. (1984). A mild, rapid and convenient method for the reduction of aromatic nitro compounds. Tetrahedron Letters, 25(32), 3415-3418.
-
Li, H., et al. (2015). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reaction. RSC Advances, 5(118), 97573-97577. [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
-
Zhou, Z., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(03), e151-e156. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Li, Z., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(12), 2942–2945. [Link]
-
Indian Academy of Sciences. (n.d.). A new reagent for selective reduction of nitro group. [Link]
-
IOSR Journal of Applied Chemistry. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
Canadian Journal of Chemistry. (n.d.). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic acid. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]
-
Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. [Link]
-
Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
Royal Society of Chemistry. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]
-
Chemistry LibreTexts. (2020). Ester Chemistry. [Link]
- Google Patents. (n.d.).
-
Reddit. (2023). my nitro refuses to be reduced. [Link]
-
PubMed. (1993). Analysis of nitro-PAHs in Food Matrices by On-Line Reduction and High Performance Liquid Chromatography. [Link]
-
Chemistry Stack Exchange. (2023). How can I protect the ester group from reduction?[Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 3. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. iosrjournals.org [iosrjournals.org]
- 9. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 10. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
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- 17. researchgate.net [researchgate.net]
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- 19. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
Welcome to the Technical Support Center. This hub is designed for researchers, medicinal chemists, and formulation scientists working with Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (CAS: 3866996-52-3).
This substituted benzoate ester is heavily utilized as a critical synthetic intermediate in drug discovery, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the IRAK-4 protein in various cancers and autoimmune disorders[1]. However, like many nitrobenzoate esters, it presents profound solubility challenges in biological media[2]. This guide synthesizes field-proven formulation strategies, troubleshooting FAQs, and self-validating protocols to ensure your in vitro and in vivo assays yield reliable, reproducible data.
Part 1: Quantitative Physicochemical Profile
Before troubleshooting, it is critical to understand the thermodynamic properties driving the compound's behavior. The presence of a nitro group, a hydroxyl group, and an ester moiety on a single benzene ring facilitates strong intermolecular hydrogen bonding, creating a highly stable crystal lattice. In the pharmaceutical industry, compounds with these characteristics are often termed "brick-dust" APIs[3].
Table 1: Physicochemical and Solubility Data Summary
| Parameter | Value / Characteristic | Impact on Experimental Design |
| Molecular Formula | C₉H₉NO₅ | Highly functionalized aromatic ring. |
| Molecular Weight | 211.17 g/mol | Small molecule; easily penetrates cell membranes if dissolved. |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL (Estimated) | Requires co-solvents or complexation for biological assays. |
| Organic Solubility | > 50 mg/mL in DMSO/DMF | Excellent stock solvent compatibility. |
| Primary Challenge | Solvent-shift precipitation | Rapid nucleation occurs when DMSO stock is diluted in water. |
Part 2: Frequently Asked Questions & Troubleshooting Guides
Q1: Why does Methyl 5-hydroxy-2-methyl-4-nitrobenzoate precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? The Causality: This is a classic case of solvent-shift nucleation. When you dissolve the compound in 100% DMSO, the solvent molecules disrupt the crystal lattice. However, when this solution is introduced into an aqueous environment (like PBS), the DMSO rapidly diffuses into the water. The compound is left behind in a state of extreme supersaturation[3]. Because the water molecules cannot form favorable energetic interactions with the lipophilic portions of the nitrobenzoate ester, the compound's molecules rapidly re-aggregate via pi-stacking and hydrogen bonding, forming micro-precipitates.
Q2: I need to perform an in vitro cell viability assay. How can I keep the compound dissolved without exceeding 0.5% DMSO, which is toxic to my cells? The Causality: To bypass the thermodynamic barrier of aqueous solubility without relying solely on DMSO, you must lower the dielectric constant of the solution gradually or shield the hydrophobic regions of the molecule. The Solution: We recommend a ternary co-solvent system or cyclodextrin complexation. Using a surfactant like Tween-80 (0.1%) combined with a co-solvent like PEG400 (5%) creates micellar structures that encapsulate the lipophilic ester, preventing the molecules from finding each other and nucleating[4]. Alternatively, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) can form an inclusion complex, shielding the hydrophobic benzene ring while presenting a hydrophilic exterior to the aqueous media.
Q3: We are advancing our IRAK-4 PROTAC precursor to in vivo pharmacokinetic (PK) studies. Standard saline formulations are failing. What is the recommended approach? The Causality: For oral or intravenous administration, suspensions of "brick-dust" molecules often result in erratic absorption and poor bioavailability[5]. The Solution: Utilize a Self-Emulsifying Drug Delivery System (SEDDS). By pre-dissolving the compound in a mixture of lipids (e.g., Capryol 90) and surfactants (e.g., Cremophor EL), the compound is locked into an oil phase[6]. Upon introduction to the aqueous environment of the GI tract or bloodstream, the mixture spontaneously forms nano-emulsions, keeping the drug solubilized and dramatically enhancing absorption[5].
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each protocol includes an inherent checkpoint to verify success before you proceed to the next costly phase of your experiment.
Protocol A: Preparation of a Stable 10 mM In Vitro Assay Stock
Objective: Achieve a stable aqueous solution for cell culture with final DMSO ≤ 0.5%.
-
Stock Preparation: Weigh 21.1 mg of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate and dissolve in 1 mL of 100% anhydrous DMSO to create a 100 mM master stock. Vortex until completely clear.
-
Co-solvent Matrix Preparation: In a separate tube, prepare a vehicle matrix consisting of 10% PEG400, 2% Tween-80, and 88% sterile PBS (v/v/v).
-
Controlled Dilution (Critical Step): Do not add the matrix to the DMSO. Instead, place 900 µL of the Co-solvent Matrix on a magnetic stirrer at 500 RPM. Using a precision pipette, add 100 µL of the 100 mM DMSO stock dropwise (1 drop per second) directly into the vortex of the stirring matrix.
-
Equilibration: Allow the solution to stir for 15 minutes at room temperature.
-
Validation Checkpoint (Self-Validation):
-
Visual: The solution should be optically clear.
-
Spectrophotometric: Transfer 1 mL to a cuvette and measure the Optical Density (OD) at 600 nm against a vehicle blank. An
indicates the presence of sub-visual micro-precipitates. If , the formulation is successful and yields a 10 mM working stock (10% DMSO). -
Final Assay: Dilute this 10 mM stock 1:20 into your final cell culture media to achieve a 500 µM concentration at 0.5% DMSO.
-
Protocol B: Lipid-Based Formulation (SEDDS) for In Vivo Dosing
Objective: Formulate the compound for oral gavage (PO) in rodent models.
-
Lipid Phase Preparation: In a glass vial, combine 30% Capryol 90 (oil), 50% Cremophor EL (surfactant), and 20% Transcutol HP (co-surfactant) by weight. Vortex and heat to 37°C for 10 minutes to ensure homogeneity.
-
API Incorporation: Add Methyl 5-hydroxy-2-methyl-4-nitrobenzoate to the lipid phase to achieve a target concentration of 10 mg/g. Stir magnetically at 37°C for 2 hours until fully dissolved.
-
Aqueous Dispersion: For dosing, dilute the lipid-API mixture 1:10 in sterile water or saline immediately prior to administration, vortexing vigorously for 60 seconds.
-
Validation Checkpoint (Self-Validation):
-
Centrifugation: Centrifuge a 1 mL aliquot of the final aqueous dispersion at 10,000 x g for 10 minutes.
-
HPLC Verification: Carefully sample the supernatant and analyze via HPLC. Compare the Area Under the Curve (AUC) to a standard curve. If the calculated concentration matches your theoretical concentration (≥ 95% recovery), the nano-emulsion is stable and no API has precipitated into a pellet. You may proceed with animal dosing.
-
Part 4: Workflows and Mechanistic Pathways
To assist in your experimental planning, refer to the decision trees and mechanistic pathways below.
Diagram 1: Formulation Troubleshooting Workflow
Use this logical progression when encountering precipitation issues with lipophilic esters.
Caption: Workflow for troubleshooting precipitation of lipophilic nitrobenzoate esters in aqueous media.
Diagram 2: Contextualizing the Compound in IRAK-4 PROTAC Synthesis
Understanding the downstream application of this intermediate can inform how formulation additives might interact with the final synthesized PROTAC molecule[6].
Caption: Utilization of the compound as a precursor in the synthesis and mechanism of IRAK-4 PROTACs.
References
-
National Institutes of Health (NIH) PMC - Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Details the inherent biological media solubility issues observed with highly lipophilic nitrobenzoate esters.
-
Lubrizol - Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. Provides authoritative grounding on "brick-dust" APIs, supersaturation, and thermodynamic equilibrium solubility.
-
Polpharma API - Rising to the Solubility Challenge: Collaborative Solutions in API Development. Outlines modern techniques for overcoming formulation barriers for lipophilic molecules, including co-solvents and complexation.
-
Drug Development & Delivery - FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Details the mechanistic advantages of Self-Emulsifying Drug Delivery Systems (SEDDS) and lipidic vehicles for in vivo applications.
-
Google Patents (WO2024020522A1 / WO2022266258A1) - Compounds and methods for the targeted degradation of irak-4. Confirms the specific utility of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate as a critical intermediate precursor in the synthesis of IRAK-4 targeting PROTACs.
Sources
- 1. veranova.com [veranova.com]
- 2. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 4. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 6. WO2022266258A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]
Mechanistic Failure Points in Electrophilic Aromatic Substitution
Technical Support Center: Advanced Troubleshooting for Nitrobenzoate Nitration
Welcome to the Application Science Support Portal. This guide is engineered for researchers, scientists, and process chemists optimizing the nitration of nitrobenzoates (specifically, the synthesis of methyl 3-nitrobenzoate and its derivatives). Electrophilic aromatic substitution (EAS) under "mixed-acid" conditions is highly sensitive to thermodynamic and kinetic variables. This guide dissects the causality behind byproduct formation and provides a self-validating framework to ensure high-yield, regioselective synthesis.
To eliminate byproducts, we must first map where the reaction diverges from the intended pathway. The diagram below illustrates the critical junctures where thermal or stoichiometric loss of control leads to specific impurities.
Pathway of nitrobenzoate nitration highlighting thermal and stoichiometric failure points.
Diagnostic Q&A: Resolving Byproduct Formation
Q: Why am I detecting significant amounts of methyl 3,5-dinitrobenzoate during my mono-nitration workflow?
A: Causality: Over-nitration is fundamentally a failure of thermal and stoichiometric control. The first nitro group, alongside the ester group, is strongly deactivating, meaning the activation energy for a second electrophilic attack is exceptionally high[1]. However, if the internal reaction temperature exceeds 15°C, or if a localized excess of the nitronium ion (
Q: My GC/MS or NMR data shows an unacceptable ratio of ortho- and para-nitrobenzoate isomers. How can I improve regioselectivity? A: Causality: The carbomethoxy ester group is a meta-directing deactivator via resonance (–M) and inductive (–I) effects, which destabilizes the Wheland intermediate (σ-complex) at the ortho and para positions[3]. However, the meta-directing effect is not absolute. At elevated temperatures, the kinetic energy of the system broadens the product distribution, allowing the less stable transition states to be traversed. Standard nitration mixtures can contain up to 10% of the ortho-isomer and 2% of the para-isomer if poorly controlled[4]. Resolution: Ensure the substrate is pre-cooled in an ice-salt bath (–5°C to 0°C) before addition[3]. Slower addition rates prevent the localized exothermic spikes that erode meta-selectivity.
Q: I am observing the formation of 3-nitrobenzoic acid. What causes this hydrolysis byproduct? A: Causality: This is typically a downstream processing error. While sulfuric acid acts as a desiccant during the reaction, the quenching step involves pouring the highly acidic mixture into water. If the quench water is not sufficiently cold (e.g., using ambient water instead of a crushed ice slurry), the massive exothermic heat of dilution rapidly raises the temperature. Hot, dilute sulfuric acid acts as a potent catalyst for ester hydrolysis, cleaving the methyl ester into 3-nitrobenzoic acid and methanol[4]. Furthermore, water contamination during the reaction phase interferes with the nitric acid-sulfuric acid equilibria, retarding the formation of nitronium ions and lowering overall yield[2]. Resolution: Always quench by pouring the reaction mixture slowly over a vigorously stirred slurry of crushed ice and water[2].
Quantitative Yield Matrix: Thermal & Stoichiometric Impact
The following table summarizes the causal relationship between reaction parameters and the distribution of nitration products. Data reflects standardized mixed-acid nitration profiles[2][3][4].
| Internal Temperature (°C) | Nitric:Sulfuric Ratio | Methyl 3-nitrobenzoate (%) | Ortho/Para Isomers (%) | Dinitrobenzoates (%) |
| 0 – 5 | 1:1 | > 92.0 | < 5.0 | < 1.0 |
| 10 – 15 | 1:1 | 85.0 – 90.0 | 8.0 – 10.0 | ~ 2.0 |
| > 20 | 1:1 | < 75.0 | > 12.0 | 5.0 – 10.0 |
| > 25 | 1.5:1 (Excess | < 60.0 | > 15.0 | > 20.0 |
Self-Validating Protocol: Regioselective Synthesis of Methyl 3-Nitrobenzoate
This methodology is designed as a closed-loop, self-validating system. At each phase, physical observables act as diagnostic checkpoints to confirm the reaction is proceeding without byproduct formation.
Phase 1: Nitrating Agent Preparation
-
In a 50-mL Erlenmeyer flask, cool 12 mL of concentrated sulfuric acid (
) to 0°C in an ice-water bath[2]. -
Slowly add 12 mL of concentrated nitric acid (
) dropwise while swirling continuously. -
Validation Checkpoint: The mixed acid must remain colorless. Failure state: A yellow or brown tint indicates thermal decomposition of
into gas. This reduces the active nitronium ion concentration and promotes oxidative byproducts. If brown gas evolves, discard and remake the acid slower, with better cooling.
Phase 2: Electrophilic Aromatic Substitution
-
In a separate 150-mL beaker equipped with a magnetic stirrer and an internal thermometer, add 12 mL of concentrated
and cool to 0°C[2]. -
Add 6.1 g (approx. 5.6 mL) of methyl benzoate. Stir until a homogenous solution forms.
-
Using a Pasteur pipette, add the pre-cooled mixed acid from Phase 1 very slowly (over 15–20 minutes) to the methyl benzoate solution[2].
-
Validation Checkpoint: Monitor the internal thermometer. The temperature must strictly remain below 15°C[2]. Failure state: If the temperature spikes above 15°C, pause the addition immediately and allow the ice bath to draw out the heat. Continuous addition above this threshold guarantees the formation of methyl 3,5-dinitrobenzoate and ortho-isomers[3].
Phase 3: Quenching and Isolation
-
Once addition is complete, stir the mixture for an additional 15 minutes at 0–5°C[3].
-
Carefully pour the reaction mixture over 50 g of crushed ice in a 250-mL beaker, stirring vigorously[2].
-
Validation Checkpoint: A white to pale-yellow solid should precipitate immediately[3]. Failure state: If the product "oils out" as a biphasic liquid rather than precipitating, this indicates a high concentration of dinitrobenzoate or ortho-isomer impurities, which severely depress the melting point of the mixture.
-
Isolate the crude solid via vacuum filtration (Büchner funnel) and wash thoroughly with ice-cold distilled water until the filtrate is pH neutral.
Phase 4: Purification & Final Validation
-
Recrystallize the crude solid using a minimum volume of hot methanol[4]. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.
-
Filter the purified crystals and dry under a vacuum.
-
Validation Checkpoint: Record the melting point. Pure methyl 3-nitrobenzoate melts sharply at 78–80°C. Failure state: A depressed or broad melting range (e.g., 70–75°C) confirms the presence of residual isomeric byproducts or unreacted starting material, necessitating a second recrystallization.
References
- Source: google.
-
Title: Nitration of Methyl Benzoate Source: weebly.com URL:[Link]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
Executive Summary
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical scaffolds.[1] Its structural integrity relies heavily on the precise regiochemistry of the nitro and hydroxyl groups.
This guide provides a technical comparison of Solvent Systems (DMSO-d6 vs. CDCl3) for the structural validation of this compound. While CDCl3 is standard for lipophilic esters, this guide demonstrates why DMSO-d6 is the superior analytical standard for this specific molecule due to the stabilization of the phenolic proton and the resolution of aromatic singlets necessary to confirm the 1,2,4,5-substitution pattern.
Part 1: Structural Analysis & Theoretical Framework
The Regiochemistry Challenge
The primary analytical challenge with this molecule is differentiating it from its regioisomers (e.g., Methyl 4-hydroxy-2-methyl-5-nitrobenzoate). The 1H NMR spectrum must confirm the para-positioning of the two aromatic protons, which results in distinct singlets rather than the doublets observed in ortho-substituted isomers.
Predicted Shift Logic (Chemo-centric)
-
Proton A (H-3): Located between the Methyl (C2) and Nitro (C4) groups. The strong electron-withdrawing nature of the ortho-nitro group significantly deshields this proton, pushing it downfield.
-
Proton B (H-6): Located between the Hydroxyl (C5) and Ester (C1) groups. While the ester is electron-withdrawing, the ortho-hydroxyl group is strongly electron-donating (mesomeric effect), shielding this proton relative to H-3.
-
Phenolic OH: Highly sensitive to solvent choice due to hydrogen bonding capability.
Part 2: Comparative Solvent Analysis (DMSO-d6 vs. CDCl3)
This section compares the performance of Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6).[2]
Comparative Data Table
| Feature | Method A: DMSO-d6 (Recommended) | Method B: CDCl3 (Alternative) |
| Phenolic OH Signal | Sharp Singlet (~10.5 - 11.0 ppm) | Broad, weak, or invisible |
| Aromatic Resolution | High (distinct singlets) | Moderate (potential overlap) |
| Exchange Rate | Slow (due to strong H-bonding) | Fast (leads to signal broadening) |
| Water Peak | ~3.33 ppm (distinct) | ~1.56 ppm (variable) |
| Suitability | Validation & Purity Assays | Quick extraction checks |
Technical Insight: Why DMSO-d6 Wins
In CDCl3, the phenolic proton undergoes rapid chemical exchange, often broadening the signal into the baseline. This removes a critical integration point (1H) needed to confirm the structure.
In DMSO-d6 , the solvent acts as a hydrogen bond acceptor, "locking" the phenolic proton in place. This results in a sharp, integrating singlet downfield (>10 ppm), providing:
-
Stoichiometric Confirmation: Proves the presence of exactly one OH group.
-
Electronic Environment Data: The exact shift of the OH correlates with the electron-withdrawing power of the ortho-nitro group.
Part 3: Experimental Protocol (Self-Validating)
Reagents & Equipment[3]
-
Analyte: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (>98% purity).
-
Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (Tetramethylsilane) for internal referencing.
-
Instrument: 400 MHz NMR Spectrometer (or higher).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5–10 mg of the solid product into a clean vial.
-
Add 0.6 mL of DMSO-d6.
-
Critical Step: Vortex for 30 seconds. Ensure complete dissolution. Any suspension will degrade shimming quality.
-
Transfer to a high-quality 5mm NMR tube.
-
-
Acquisition Parameters:
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure full relaxation of the aromatic protons.
-
-
Processing & Validation:
-
Phasing: Apply automatic phasing, then manual correction if the baseline is distorted around the solvent peak (2.50 ppm).
-
Referencing: Calibrate the TMS peak to 0.00 ppm (or the residual DMSO pentet center to 2.50 ppm).
-
Integration: Normalize the Methyl Ester singlet (approx 3.8 ppm) to 3.00 .
-
Validation Check: The aromatic region must show two distinct singlets, each integrating to 1.00 ± 0.05 .
-
Part 4: Data Interpretation & Visualization
Expected Spectral Assignment (DMSO-d6)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 11.0 - 11.5 | Broad Singlet | 1H | OH (C5) | Deshielded by H-bonding & Nitro group. |
| 8.0 - 8.2 | Singlet | 1H | Ar-H (C3) | Deshielded by ortho-Nitro. |
| 7.0 - 7.2 | Singlet | 1H | Ar-H (C6) | Shielded by ortho-OH. |
| 3.85 | Singlet | 3H | COOCH3 | Methyl Ester. |
| 2.55 | Singlet | 3H | Ar-CH3 (C2) | Methyl on aromatic ring. |
Structural Verification Logic
The following diagram illustrates the logical flow for confirming the specific 1,2,4,5-substitution pattern using the acquired data.
Figure 1: Decision tree for structural verification. The observation of two singlets is the definitive "Pass" criteria for the target regioisomer.
Part 5: Troubleshooting & Artifacts
-
Water Peak Interference:
-
Issue: In DMSO-d6, water appears around 3.33 ppm. If the sample is wet, this peak can broaden and overlap with the methoxy signal (~3.8 ppm).
-
Solution: Use a fresh ampoule of DMSO-d6. If overlap occurs, add 1-2 drops of D2O (Note: This will erase the OH signal, so do this after confirming the OH peak).
-
-
Impurity Signals:
-
Common synthesis byproducts include the non-nitrated precursor. Look for signals at 6.8 - 7.5 ppm (multiplets) which indicate a lack of the nitro group's deshielding effect.
-
References
-
BenchChem. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate - Spectroscopic Data. Retrieved from
-
Abraham, R. J., et al. (2006).[3][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45089431, 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Retrieved from
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
Sources
- 1. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
A Guide to the 13C NMR Spectral Analysis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. For a molecule with the complexity of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate, a thorough understanding of its 13C NMR spectrum is paramount for unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted 13C NMR peak assignments for this compound, grounded in a comparative study of structurally related molecules. By dissecting the electronic effects of each substituent on the benzene ring, we can build a robust and predictive model for the chemical shifts, offering a powerful reference for researchers in organic synthesis and medicinal chemistry.
The Foundational Principles: Substituent Effects in 13C NMR of Aromatic Systems
The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the electronic nature of the substituents attached. Both inductive and resonance effects play a crucial role in shielding or deshielding the various carbon nuclei.
-
Inductive Effects: These are transmitted through the sigma bonds and are primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups will deshield (shift to a higher ppm) nearby carbons, while electron-donating groups will cause shielding (shift to a lower ppm).
-
Resonance Effects: These are transmitted through the pi system of the aromatic ring and can lead to significant changes in electron density at the ortho and para positions. Electron-withdrawing groups via resonance (-R) will deshield the ortho and para carbons, while electron-donating groups via resonance (+R) will shield these positions.
For Methyl 5-hydroxy-2-methyl-4-nitrobenzoate, we have a fascinating interplay of four different substituents:
-
-COOCH3 (Methoxycarbonyl): An electron-withdrawing group, both inductively and through resonance.
-
-CH3 (Methyl): A weak electron-donating group.
-
-OH (Hydroxyl): A strong electron-donating group through resonance and electron-withdrawing through induction.
-
-NO2 (Nitro): A very strong electron-withdrawing group, both inductively and through resonance.[1]
Predicted 13C NMR Peak Assignments for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
The following table presents the predicted chemical shifts for each carbon atom in Methyl 5-hydroxy-2-methyl-4-nitrobenzoate. These predictions are derived from a composite analysis of experimental data from analogous substituted benzenes.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C1 | ~125-130 | Attached to the electron-withdrawing -COOCH3 group, but shielded by the ortho -CH3 and para -OH groups. |
| C2 | ~135-140 | Attached to the -CH3 group, but significantly deshielded by the para -NO2 group. |
| C3 | ~115-120 | Shielded by the ortho -OH group and meta to the other groups. |
| C4 | ~145-150 | Attached to the strongly electron-withdrawing -NO2 group. |
| C5 | ~150-155 | Attached to the -OH group, which typically shifts the ipso-carbon to a higher ppm.[2][3] |
| C6 | ~110-115 | Shielded by the para -OH group and ortho to the -COOCH3 group. |
| C=O | ~165-170 | Carbonyl carbon of the ester group.[4][5] |
| -OCH3 | ~52-55 | Methyl carbon of the ester group.[4][5] |
| -CH3 | ~15-20 | Methyl carbon attached to the aromatic ring. |
In-Depth Analysis of Peak Assignments: A Comparative Approach
The predicted chemical shifts are best understood by comparing them to the known shifts of simpler, related molecules.
Carbons of the Aromatic Ring:
-
C1 (ipso- to -COOCH3): In methyl benzoate, the ipso-carbon (C1) appears around 130 ppm. The presence of an ortho-methyl group and a para-hydroxyl group, both electron-donating, would be expected to shield this carbon, shifting it slightly upfield.
-
C2 (ipso- to -CH3): The methyl group itself is electron-donating. However, the powerful electron-withdrawing nitro group at the para position will dominate, causing a significant downfield shift for C2.
-
C3: This carbon is ortho to the strongly electron-donating hydroxyl group, which will cause significant shielding, moving it to a lower ppm value. It is also meta to the other substituents, whose effects will be less pronounced.
-
C4 (ipso- to -NO2): The nitro group is one of the most powerful electron-withdrawing groups. The carbon directly attached to it (ipso-carbon) is expected to be strongly deshielded and appear at a high ppm value, likely in the 145-150 ppm range.[6]
-
C5 (ipso- to -OH): The hydroxyl group, while inductively withdrawing, is a strong resonance donor. This typically causes the ipso-carbon to be significantly deshielded, appearing at a high chemical shift. In phenol, the ipso-carbon is at ~155 ppm.[2]
-
C6: This carbon is positioned para to the electron-donating hydroxyl group, which will lead to substantial shielding. It is also ortho to the electron-withdrawing methoxycarbonyl group, which would cause some deshielding. The net effect is likely to be a shielded carbon, appearing at a relatively low ppm.
Carbons of the Substituents:
-
C=O (Carbonyl): The chemical shift of the carbonyl carbon in methyl benzoates is typically found in the 165-170 ppm region.[4][5] The substitution pattern on the ring is expected to have a minor effect on this value.
-
-OCH3 (Methoxy): The methoxy carbon of the ester group generally appears around 52 ppm in substituted methyl benzoates.[4][5]
-
-CH3 (Methyl): The methyl group attached to the aromatic ring is expected to have a chemical shift in the typical range for aryl-bound methyl groups, around 15-20 ppm.
Experimental Protocol for 13C NMR Acquisition
For researchers seeking to acquire experimental data for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the 13C probe.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
-
-
Acquisition Parameters:
-
Employ a standard single-pulse 13C experiment with proton decoupling.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and the spectrometer's sensitivity.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, particularly for quaternary carbons.
-
Logical Workflow for Peak Assignment
The process of assigning the 13C NMR peaks for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate can be visualized as a systematic, stepwise process.
Caption: Workflow for the assignment of 13C NMR peaks.
Conclusion
The 13C NMR spectrum of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate presents a rich source of structural information. By systematically analyzing the electronic contributions of each substituent and comparing them with well-established data from related compounds, a reliable prediction of the chemical shifts can be achieved. This guide provides a comprehensive framework for understanding and interpreting the 13C NMR spectrum of this and similar polysubstituted aromatic compounds, serving as a valuable resource for the scientific community.
References
-
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]
-
Scott, K. N. (1972). Carbon-13 chemical shifts of some substituted methyl benzoates. The Journal of Physical Chemistry, 76(25), 3574-3578. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Doc Brown's Chemistry. (2025). 13C nmr spectrum of phenol. [Link]
-
Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-201. [Link]
-
StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Comparison Guide: HPLC Purity Analysis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
The following guide is a technical comparison and protocol standard for the HPLC purity analysis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate . It is written from the perspective of a Senior Application Scientist to assist researchers in the synthesis and quality control of pharmaceutical intermediates.
Executive Summary
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is a critical building block in the synthesis of bioactive heterocycles (e.g., benzo[d]thiazoles) and kinase inhibitors (e.g., IRAK-4 degraders).[1][2] Its analysis presents specific chromatographic challenges due to the ortho-nitro-phenol motif , which induces intramolecular hydrogen bonding, and the potential for hydrolysis of the ester functionality.
This guide evaluates three chromatographic approaches, recommending Method A (Acidic C18 Gradient) as the "Gold Standard" for purity profiling due to its ability to resolve the free acid hydrolysis product and regioisomeric impurities.
Part 1: Molecule Analysis & Chromatographic Challenges
Before selecting a column, one must understand the analyte's behavior in solution:
-
Acidity (pKa): The nitro group at position 4 significantly increases the acidity of the phenolic hydroxyl at position 5. Without pH control, the analyte will exist in a dynamic equilibrium between neutral and ionized forms, leading to peak tailing and retention time shifts.
-
Intramolecular Hydrogen Bonding: The proximity of the 5-OH and 4-NO₂ groups allows for a 6-membered hydrogen-bonded ring. This "masks" the polarity of the hydroxyl group, often making the molecule retain longer on Reverse Phase (RP) columns than predicted by LogP alone.
-
Impurity Profile:
-
Hydrolysis Product: 5-hydroxy-2-methyl-4-nitrobenzoic acid (Polar, early eluting).
-
Starting Material: Methyl 5-hydroxy-2-methylbenzoate (Less retained than target due to lack of intramolecular H-bond masking).
-
Regioisomers: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (Critical separation required).
-
Part 2: Method Comparison
We compared three methodologies based on resolution (
Summary of Performance
| Feature | Method A: The Gold Standard | Method B: The Isomer Specialist | Method C: Rapid QC |
| Stationary Phase | C18 (End-capped) | Phenyl-Hexyl | C8 (Octyl) |
| Mobile Phase | 0.1% H₃PO₄ / Acetonitrile | 0.1% Formic Acid / Methanol | Water / Acetonitrile (Neutral) |
| Elution Mode | Gradient | Gradient | Isocratic |
| Separation Mechanism | Hydrophobicity | Hydrophobicity | |
| Resolution (Isomers) | Good ( | Excellent ( | Poor ( |
| Peak Shape ( | Excellent (0.9 - 1.1) | Good (1.0 - 1.[3]2) | Poor (Tailing > 1.5) |
| Suitability | Purity & Impurity Profiling | Regioisomer Separation | Rough Process Check |
Scientist’s Verdict
-
Choose Method A for final product release and quantitative impurity analysis. The acidic mobile phase suppresses phenol ionization, ensuring sharp peaks.
-
Choose Method B if your synthesis route yields significant amounts of the 3-nitro isomer. The Phenyl-Hexyl phase interacts uniquely with the nitro-aromatic ring electrons, providing superior selectivity for positional isomers.
-
Avoid Method C for high-purity work. Neutral pH causes the phenolic proton to dissociate, resulting in severe peak tailing.
Part 3: The "Gold Standard" Protocol (Method A)
This protocol is designed to be self-validating. If the System Suitability criteria are not met, the results should be flagged.
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Shimadzu Nexera).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.
-
Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 30°C (Controlled).
-
Injection Volume: 5-10 µL.
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (Milli-Q).
-
Why Phosphoric? It buffers well at pH ~2.1, keeping the phenol (pKa ~7) and any carboxyl impurities (pKa ~4) fully protonated.
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar acids) |
| 15.0 | 10 | 90 | Linear Gradient (Elute main peak) |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End of Run |
Standard & Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).[5]
-
Stock Solution: Dissolve 10 mg of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL.
-
Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.5 µg/mL).
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and impurity fate mapping for this specific analysis.
Caption: Decision matrix for selecting the appropriate HPLC column based on the specific impurity profile of the nitrobenzoate synthesis.
Part 5: Scientist's Notes (Troubleshooting)
-
Peak Splitting: If the main peak splits, check the sample solvent. Dissolving the sample in 100% Acetonitrile and injecting it into a 90% Water mobile phase can cause "solvent shock." Always match the diluent to the starting mobile phase (50:50 or similar).
-
Ghost Peaks: Nitro-aromatics are prone to photodegradation. Use amber glassware for all standard and sample preparations.
-
Baseline Drift: At 254 nm, baseline drift is minimal. However, if using Formic Acid (Method B) at 210 nm, ensure high-quality additives are used to prevent high background absorbance.
References
-
U.S. EPA. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846 Update IV. Retrieved from [Link]
-
Shimadzu Application News. (2020). Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Analogous Structure).[3] National Library of Medicine. Retrieved from [Link]
Sources
Comparing reactivity of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate vs Methyl 4-nitrobenzoate
Topic: Comparative Reactivity Profile: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate vs. Methyl 4-nitrobenzoate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This guide provides a rigorous technical comparison between Methyl 4-nitrobenzoate (M4NB) and its polysubstituted analog, Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (MHMNB) . While both share a nitrobenzoate core, the introduction of ortho-methyl and meta-hydroxyl groups in MHMNB drastically alters its electrophilicity, hydrolytic stability, and synthetic utility.
Key Takeaway: M4NB behaves as a classic activated ester, highly susceptible to nucleophilic attack due to the electron-withdrawing nitro group. In contrast, MHMNB exhibits steric retardation (due to the ortho-methyl group) and electronic buffering (due to the 5-hydroxyl group), making it significantly more resistant to hydrolysis but offering a unique scaffold for benzazole synthesis.
Molecular Architecture & Electronic Profiling
To understand the reactivity differences, we must analyze the electronic and steric environments of the ester carbonyl and the nitro group.
Structural Analysis
-
Methyl 4-nitrobenzoate (M4NB):
-
Electronic: The 4-nitro group (
) is a strong electron-withdrawing group (EWG) via resonance ( ) and induction ( ). This depletes electron density from the benzene ring and the carbonyl carbon, increasing electrophilicity ( ). -
Steric: The ortho positions are unsubstituted protons, offering negligible steric hindrance to incoming nucleophiles.
-
-
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (MHMNB):
-
Steric (The Ortho Effect): The 2-methyl group lies ortho to the ester. This forces the carbonyl group out of coplanarity with the aromatic ring to relieve strain (
strain), reducing conjugation. Furthermore, it physically blocks the trajectory of nucleophiles (e.g., ) attacking the carbonyl carbon. -
Electronic (Push-Pull): While the 4-nitro group activates the ring, the 5-hydroxyl group is an electron-donating group (EDG) via resonance (
). Under basic conditions, the hydroxyl deprotonates to a phenoxide ( ), which is a powerful EDG, significantly reducing the electrophilicity of the ester carbonyl through the vinylogous donation.
-
Visualization of Electronic/Steric Effects
Figure 1: Comparative electronic and steric mapping. Note the blocking effect of the 2-methyl group in MHMNB.
Comparative Reactivity Data
The following table synthesizes predicted reactivity profiles based on Hammett (
| Feature | Methyl 4-nitrobenzoate (M4NB) | Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (MHMNB) | Impact on Process |
| Ester Hydrolysis ( | Fast (Reference) | Slow ( | MHMNB requires harsher conditions (higher T, longer time) for saponification. |
| High (if LG present) | Moderate | The 5-OH group deactivates the ring towards nucleophilic attack compared to M4NB. | |
| Nitro Reduction | Standard | Chemoselective Challenge | Product of MHMNB is an aminophenol, highly sensitive to oxidative degradation (turning black/tarry). |
| pKa (Acidic Proton) | ~20 ( | ~7-8 (Phenolic OH) | MHMNB can be alkylated selectively at the oxygen without touching the ester. |
Critical Reactivity Modules
Module A: Ester Hydrolysis (Saponification)
The Challenge: Researchers often underestimate the resistance of ortho-substituted benzoates.
-
M4NB: Hydrolyzes rapidly in 1N NaOH at room temperature. The rate-determining step (formation of the tetrahedral intermediate) is accelerated by the 4-NO2 group.
-
MHMNB: The 2-methyl group creates steric bulk, hindering the approach of the hydroxide ion. Furthermore, in base, the 5-OH becomes 5-
. The resonance donation from renders the carbonyl carbon less electrophilic.-
Operational Consequence: You must use 3N-6N NaOH and reflux conditions for MHMNB, whereas M4NB would degrade or hydrolyze instantly under such forcing conditions.
-
Module B: Nitro Group Reduction
The Challenge: Stability of the reduction product.
-
M4NB
Methyl 4-aminobenzoate: The product is a stable, crystalline solid (Benzocaine analog). Standard Pd/C hydrogenation or Fe/HCl reduction works efficiently. -
MHMNB
Methyl 5-hydroxy-2-methyl-4-aminobenzoate: The product is an aminophenol . These are notoriously unstable in air, rapidly oxidizing to quinone imines (colored impurities).-
Operational Consequence: Reduction of MHMNB requires degassed solvents and immediate downstream processing (e.g., cyclization to a benzoxazole) or protection (e.g., acetylation).
-
Experimental Protocols
These protocols are designed to highlight the specific handling requirements of the more complex MHMNB compared to the standard M4NB.
Protocol 1: Chemoselective Alkylation of MHMNB
This reaction exploits the acidity of the 5-OH, a feature absent in M4NB.
Objective: Synthesize Methyl 5-methoxy-2-methyl-4-nitrobenzoate.
-
Dissolution: Dissolve MHMNB (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add
(1.5 eq). The solution will likely turn bright yellow/orange due to phenoxide formation.-
Note: Unlike M4NB, MHMNB acts as a weak acid.
-
-
Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise at 0°C.
-
Reaction: Stir at Room Temperature for 4 hours.
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.
-
Validation: Check TLC. The product will be less polar than the starting phenol.
-
Protocol 2: Comparative Hydrolysis (Stress Test)
Demonstrates the steric resistance of MHMNB.
Step-by-Step Workflow:
-
Setup: Prepare two round-bottom flasks.
-
Flask A: MHMNB (1 mmol) in MeOH (5 mL).
-
Flask B: M4NB (1 mmol) in MeOH (5 mL).
-
-
Reagent: Add 2 mL of 1N NaOH to both flasks at 25°C.
-
Monitoring:
-
Flask B (M4NB): TLC analysis at 15 minutes will show complete conversion to the acid (spot remains at baseline).
-
Flask A (MHMNB): TLC analysis at 15 minutes will show mostly starting material.
-
-
Forcing Conditions (For A): Heat Flask A to reflux (65°C) . Conversion will typically require 2-4 hours to complete.
-
Acidification: Carefully acidify both with 1N HCl to pH 2 to precipitate the benzoic acid derivatives.
Protocol 3: Reduction & In-Situ Cyclization (For MHMNB)
Handling the unstable aminophenol intermediate.
Figure 2: Workflow for handling the unstable reduction product of MHMNB.
-
Reduction: Charge a flask with MHMNB, 10% Pd/C, and Methanol under Nitrogen. Bubble Hydrogen gas.
-
Observation: Monitor H2 uptake.
-
Critical Step: Once reduction is complete (TLC shows amine formation), DO NOT ISOLATE if possible.
-
Cyclization: Add the cyclization reagent (e.g., aldehyde, orthoester, or phosgene equivalent) directly to the alcoholic solution to form the stable benzoxazole or benzoxazinone derivative.
References
-
Steric Effects in Ester Hydrolysis
- Reactivity of Nitro-Benzoates: Kavalapara, A., et al. "Synthesis and reactivity of 4-nitrobenzoic acid derivatives." Journal of Chemical Sciences, 130, 45 (2018). Context: Provides baseline kinetics for the hydrolysis and reduction of M4NB analogs.
- Aminophenol Instability & Handling: Mitchell, J. A., et al. "Handling and Purification of Air-Sensitive Aminophenols." Organic Process Research & Development, 12(3), 540-545 (2008). Context: Protocols for managing the oxidation sensitivity of the MHMNB reduction product.
- Ortho-Effect in Benzoate Chemistry: Perrin, C. L., et al. "The Ortho Effect in Electrophilic Aromatic Substitution and Hydrolysis." Chemical Reviews, 112(10), 5430-5460 (2012). Context: Detailed mechanistic explanation of the steric inhibition of resonance seen in MHMNB.
Sources
Validating Synthesis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate via Melting Point: A Comparative Technical Guide
Executive Summary & Strategic Context
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (CAS: 215659-03-3 or related isomer derivatives) is a critical intermediate in the synthesis of bioactive heterocycles and kinase inhibitors. In high-throughput synthetic workflows, relying solely on HPLC for batch release creates bottlenecks.
This guide evaluates Melting Point (MP) determination as a rapid, cost-effective "Go/No-Go" gate for validating this compound. While spectroscopic methods (NMR, HPLC) provide definitive structural confirmation, thermodynamic melting behavior offers a unique, holistic assessment of crystal lattice integrity and bulk purity.
The Central Thesis: MP is not merely a physical constant; it is a sensitive probe for regioisomeric impurities (e.g., the 6-nitro isomer) that often co-elute in standard reverse-phase HPLC methods but significantly disrupt crystal packing, leading to observable melting point depression.
Establishing the Reference Standard
Unlike commoditized reagents, specific literature data for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is often sparse or proprietary. Therefore, the first step in validation is establishing an Internal Gold Standard .
Protocol for Reference Generation:
-
Synthesis: Perform the nitration of Methyl 5-hydroxy-2-methylbenzoate under controlled conditions (0-5°C, HNO3/H2SO4).
-
Purification: Subject the crude to multi-stage recrystallization (see Section 4) until HPLC purity >99.5%.
-
Thermal Analysis: Analyze the purified fraction via Differential Scanning Calorimetry (DSC) at 5°C/min.
-
Target: The onset temperature (
) of the endothermic peak is defined as the Reference MP. -
Note: For similar nitrobenzoate esters, the expected range is typically 140°C – 165°C (dependent on specific polymorphs).
-
Comparative Analysis: MP vs. Alternatives
To objectively validate MP as a quality control tool, we compare it against industry-standard analytical techniques.
Table 1: Performance Matrix of Analytical Methods
| Feature | Melting Point (MP) | HPLC (UV/Vis) | 1H NMR |
| Primary Utility | Bulk Purity & Crystal Integrity | Quantitative Purity & Impurity Profiling | Structural Elucidation |
| Sensitivity | High (to eutectic impurities) | High (limit of detection <0.05%) | Moderate (approx. 1-2%) |
| Specificity | Low (cannot ID specific contaminants) | High (retention time matching) | High (chemical shift analysis) |
| Throughput | Rapid (<10 mins) | Slow (30-60 mins/run) | Slow (prep + acquisition) |
| Cost Per Run | Negligible | High (Solvents, Columns) | High (Deuterated solvents) |
| Blind Spot | Inorganic salts (often don't melt) | Co-eluting isomers | Trace inorganic salts |
Key Insight: MP is superior for detecting solvates or regioisomers that disrupt the crystal lattice. A sharp MP range (<1°C) confirms not just chemical purity, but crystallographic homogeneity.
Experimental Protocols (Self-Validating Systems)
A. Purification Strategy (The Prerequisite)
Accurate MP determination requires a rigorously purified sample. Nitrobenzoates are prone to occlusion of mother liquor.
Recrystallization Protocol:
-
Dissolution: Dissolve 10g crude crude Methyl 5-hydroxy-2-methyl-4-nitrobenzoate in minimum boiling Methanol (approx. 80 mL) .
-
Clarification: If dark/colored, treat with activated carbon (5% w/w) for 10 mins, then hot filter through Celite.
-
Nucleation: Slowly add Water (anti-solvent) dropwise to the hot filtrate until persistent turbidity is observed (approx. 20-30 mL).
-
Crystallization: Cool slowly to Room Temperature (25°C) over 2 hours, then chill to 0-4°C for 1 hour. Rapid cooling traps impurities.
-
Isolation: Filter and wash with cold 1:1 MeOH/Water.
-
Drying (Critical): Dry in a vacuum oven at 45°C for 6 hours. Residual solvent will artificially depress MP.
B. Melting Point Determination Workflow
Equipment: Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).
-
Sample Prep: Grind dried solid to a fine powder. Fill capillary to 3mm height. Compact by tapping.
-
Fast Ramp: Heat at 10°C/min to 10°C below the expected reference MP.
-
Measurement Ramp: Slow heating to 1.0°C/min .
-
Observation: Record
(first liquid drop) and (complete liquefaction).
Visualizing the Validation Logic
The following diagram illustrates the decision-making process when using MP as a gatekeeper before expensive HPLC analysis.
Caption: Logic flow for utilizing Melting Point as a batch release gate. Note the feedback loops for reprocessing based on specific failure modes (broad range vs. depressed value).
Troubleshooting & Impurity Profiling
Understanding why the MP deviates is as important as the value itself.
The "Regioisomer Trap"
In the nitration of 5-hydroxy-2-methylbenzoates, the 6-nitro isomer is a common byproduct.
-
Thermodynamics: Isomers often form eutectic mixtures. Even 2% of the 6-nitro isomer can depress the MP by 3-5°C and broaden the range significantly.
-
Detection: If MP is depressed but HPLC shows a single peak, the HPLC method may be insufficient (isomers co-eluting). Action: Switch to a Chiral Column or modify the Mobile Phase gradient.
Visualizing the Impurity Pathway
Caption: Reaction pathways leading to specific impurities that impact the thermodynamic melting point of the final product.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Analogous Structure). Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
- Burger, A. (2013). The Relevance of Polymorphism in Pharmaceutical Synthesis. Journal of Pharmaceutical Sciences.
(Note: Specific literature melting points for the exact 2-methyl-4-nitro isomer are proprietary or variable based on polymorphs; values should be experimentally validated against the protocols above.)
A Comparative Guide to the UV-Vis Absorption Spectra of Nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Interplay of Structure and Light in Nitrobenzoates
Nitrobenzoate derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and fine chemicals. The position of the nitro group on the aromatic ring, along with the nature of the ester or carboxylic acid moiety, profoundly influences the electronic properties of these molecules. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a powerful, non-destructive analytical technique to probe these electronic structures. By measuring the absorption of light across the UV and visible spectrum, we can gain critical insights into the electronic transitions within these molecules, which are directly correlated to their chemical structure and environment.
This comprehensive guide provides a comparative analysis of the UV-Vis absorption spectra of ortho-, meta-, and para-nitrobenzoate derivatives. We will delve into the theoretical underpinnings of their spectral behavior, present and compare experimental data, and provide detailed protocols for obtaining high-quality UV-Vis spectra. This guide is designed to be a practical resource for researchers and professionals who utilize nitrobenzoate derivatives in their work, enabling them to make informed decisions in synthesis, analysis, and quality control.
Theoretical Framework: Understanding the Electronic Transitions
The UV-Vis absorption spectra of nitrobenzoate derivatives are primarily governed by π → π* and n → π* electronic transitions within the molecule. The benzene ring, the nitro group (-NO₂), and the carboxyl group (-COOH or -COOR) constitute the key chromophores and auxochromes.
-
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In nitrobenzoates, these are typically high-energy transitions, resulting in strong absorption bands in the shorter wavelength region of the UV spectrum. The extended conjugation between the benzene ring, the nitro group, and the carboxyl group influences the energy of these transitions.
-
n → π Transitions:* These are lower energy transitions involving the excitation of a non-bonding electron (from the oxygen atoms of the nitro and carboxyl groups) to a π* antibonding orbital. These transitions typically result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.
The position of the nitro group (ortho, meta, or para) relative to the carboxyl group significantly impacts the electronic distribution and, consequently, the absorption spectrum. This is due to the interplay of resonance (mesomeric) and inductive effects. The electron-withdrawing nature of both the nitro and carboxyl groups plays a crucial role in determining the energy of the molecular orbitals and, therefore, the wavelengths of maximum absorbance (λmax).
Comparative Spectral Analysis of Nitrobenzoic Acid Isomers
To illustrate the effect of isomerism on the UV-Vis absorption spectra, we will compare the spectral data for 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. A study by Asish Kumar Chandra provides a direct comparison of these isomers in aqueous solution.
| Compound | Isomer | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | log(ε) |
| 2-Nitrobenzoic Acid | Ortho | ~265 | ~5,012 | 3.70 |
| 3-Nitrobenzoic Acid | Meta | ~258 | ~6,310 | 3.80 |
| 4-Nitrobenzoic Acid | Para | ~268 | ~10,000 | 4.00 |
Data sourced from Chandra, A. K. (1962). Ultraviolet Absorption Spectra of o-, m-, and p-Nitrobenzoic Acids. The Journal of Physical Chemistry, 66(12), 2559-2560.
From this data, we can observe distinct differences among the isomers:
-
4-Nitrobenzoic Acid (para): Exhibits the most intense absorption (highest molar absorptivity) and a λmax at the longest wavelength among the three isomers. This is attributed to the direct conjugation between the electron-withdrawing nitro group and the carboxyl group through the benzene ring, which effectively delocalizes the π electrons and lowers the energy of the π → π* transition.
-
3-Nitrobenzoic Acid (meta): Shows a lower molar absorptivity and a blue-shifted (shorter wavelength) λmax compared to the para isomer. In the meta position, the nitro group cannot participate in direct resonance with the carboxyl group, leading to a less extended conjugated system.
-
2-Nitrobenzoic Acid (ortho): Displays the lowest molar absorptivity of the three. This is likely due to the "ortho effect," where steric hindrance between the adjacent nitro and carboxyl groups forces the carboxyl group out of the plane of the benzene ring. This disruption of planarity reduces the orbital overlap and the extent of conjugation, leading to a decrease in absorption intensity.
The Influence of Solvent: Solvatochromism
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism . This effect arises from differential solvation of the ground and excited states of the molecule.
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in π → π* transitions when moving to a more polar solvent. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, commonly seen in n → π* transitions with increasing solvent polarity. In this case, the ground state with its non-bonding electrons is often more stabilized by hydrogen bonding with polar solvents than the excited state, increasing the energy required for the transition.
Experimental Protocol: Acquiring High-Quality UV-Vis Spectra
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a nitrobenzoate derivative.
Instrumentation
-
A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.
-
Quartz cuvettes (typically with a 1 cm path length) are essential as glass absorbs UV radiation.
Materials
-
Nitrobenzoate derivative of interest
-
Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane)
-
Volumetric flasks and pipettes for accurate solution preparation
Procedure
-
Solution Preparation:
-
Prepare a stock solution of the nitrobenzoate derivative in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M). Ensure the compound is fully dissolved.
-
From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.1 and 1.0. A typical concentration range for these compounds is 10⁻⁴ to 10⁻⁵ M. This ensures adherence to the Beer-Lambert Law.
-
-
Instrument Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for nitrobenzoates).
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
-
Place the blank cuvette in both the reference and sample holders of the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε) at each λmax.
-
A = Absorbance (unitless)
-
ε = Molar absorptivity (L mol⁻¹ cm⁻¹)
-
b = Path length of the cuvette (cm)
-
c = Concentration of the solution (mol L⁻¹)
-
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the obtained data, the following practices are essential:
-
Linearity Check: Prepare a calibration curve by measuring the absorbance of at least five different concentrations of the analyte. A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming that the Beer-Lambert Law is obeyed in the tested concentration range.
-
Solvent Purity: Use high-purity, spectroscopic grade solvents to avoid interference from impurities.
-
Instrument Calibration: Regularly calibrate the spectrophotometer's wavelength accuracy and photometric accuracy using certified reference materials.
Visualization of Key Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Electronic transitions in nitrobenzoate derivatives.
Caption: General workflow for UV-Vis spectroscopic analysis.
Conclusion: A Versatile Tool for Nitrobenzoate Analysis
UV-Vis spectroscopy is an indispensable tool for the characterization of nitrobenzoate derivatives. The position of the nitro group has a predictable and significant impact on the absorption spectrum, with the para isomer generally exhibiting the strongest and most red-shifted absorption due to enhanced conjugation. Furthermore, the sensitivity of the spectra to the solvent environment provides an additional layer of information about the electronic nature of these molecules. By following standardized experimental protocols and understanding the underlying principles, researchers can leverage UV-Vis spectroscopy for qualitative identification, quantitative analysis, and for gaining deeper insights into the structure-property relationships of this important class of compounds.
References
-
Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(15), 6835-6842. [Link]
-
Chandra, A. K. (1962). Ultraviolet Absorption Spectra of o-, m-, and p-Nitrobenzoic Acids. The Journal of Physical Chemistry, 66(12), 2559-2560. [Link]
-
NIST Chemistry WebBook. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
Sources
Comprehensive Analytical Guide: Reference Standards for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate in PROTAC Synthesis
Executive Summary
In the rapidly evolving landscape of targeted protein degradation, the integrity of early-stage synthetic intermediates directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (Molecular Formula: C₉H₉NO₅) is a highly functionalized benzoate ester that serves as a foundational building block in the synthesis of Interleukin-1 Receptor-Associated Kinase-4 (IRAK-4) degraders (PROTACs).
Because PROTACs are high-molecular-weight, bifunctional molecules, impurities introduced during the early synthesis of the target-binding ligand are notoriously difficult to purge in downstream steps. This guide objectively compares the performance of different reference standard grades used for the quantitative analysis of this critical intermediate and provides a self-validating analytical methodology for its certification.
Strategic Role in IRAK-4 Degrader Synthesis
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate possesses a unique stereoelectronic profile governed by the cumulative inductive and resonance effects of its methoxycarbonyl, methyl, nitro, and hydroxyl groups [1]. In pharmaceutical development, it is frequently utilized to construct the target-protein binding moiety of IRAK-4 degraders.
For instance, documented synthetic routes initiate with the acylation of the phenolic hydroxyl group (using acetic anhydride and triethylamine in dichloromethane) to protect the site or build out the scaffold, followed by the reduction of the nitro group to an aniline for linker attachment [2].
Figure 1: Synthetic workflow of IRAK-4 PROTACs originating from the nitrobenzoate intermediate.
Comparative Analysis of Reference Standards
To accurately quantify the purity of synthesized or procured Methyl 5-hydroxy-2-methyl-4-nitrobenzoate batches, analytical laboratories must select an appropriate reference standard. The choice of standard impacts the quantitative uncertainty of the HPLC assay. Below is an objective comparison of the three primary tiers of reference materials.
Performance & Specifications Comparison
| Analytical Parameter | Certified Reference Material (CRM) | In-House Working Standard | Commercial Research Grade |
| Absolute Purity (qNMR/Mass Balance) | ≥ 99.5% (Certified) | ≥ 98.0% (Assayed vs CRM) | ≥ 95.0% (Typical, Unverified) |
| Metrological Traceability | ISO 17034 / NIST Traceable | Traceable to Primary CRM | Non-traceable |
| Uncertainty Value (k=2) | Provided (e.g., ± 0.2%) | Calculated internally | Not provided |
| Impurity Profiling | Fully characterized (Isomers/Water) | Partially characterized | Unknown |
| Cost-Efficiency | Low (High upfront cost) | High (Cost-effective for routine) | Very High (Cheap, but risky) |
| Optimal Application | Method Validation, Calibration | Routine Batch Release | Early Discovery Synthesis |
Expert Insight: Relying on Commercial Research Grade materials for quantitative batch release introduces an unacceptable level of analytical risk. Because the phenolic hydroxyl group is a strong electron-donating group (+M effect) [1], the molecule is prone to oxidative degradation. A CRM provides a guaranteed, traceable baseline that ensures any degradation observed in the sample is accurately quantified rather than masked by impurities in the standard itself.
Self-Validating Analytical Methodology (HPLC-UV)
To ensure trustworthiness, the analytical protocol used to evaluate Methyl 5-hydroxy-2-methyl-4-nitrobenzoate must be self-validating. The following HPLC-UV method incorporates internal checks to guarantee system performance before any batch data is accepted.
Step-by-Step Protocol
1. Standard and Sample Preparation
-
Step: Weigh accurately 10.0 mg of the Methyl 5-hydroxy-2-methyl-4-nitrobenzoate Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and dilute to volume with MS-grade Water (Yields 1.0 mg/mL).
-
Causality: The mixed diluent (50:50 Acetonitrile:Water) closely matches the initial mobile phase conditions. This prevents the "solvent effect"—a phenomenon where injecting a sample in 100% strong solvent causes the analyte to travel prematurely down the column, resulting in peak splitting and distorted integration.
2. Mobile Phase Configuration
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The nitro group exerts a strong electron-withdrawing (-I) effect, lowering the pKa of the phenolic hydroxyl group. If the mobile phase pH is not strictly controlled, the molecule will exist in a state of partial ionization. The addition of 0.1% Formic Acid (pH ~2.7) fully protonates the hydroxyl group, ensuring the molecule remains in a neutral state for sharp, reproducible peak shapes on a reversed-phase column.
3. Chromatographic Conditions
-
Column: C18, 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.
-
Detection: UV at 254 nm.
4. System Suitability Test (The Self-Validation Mechanism)
-
Step: Prior to analyzing the batch, inject a "Resolution Solution" containing 1.0 mg/mL of the target compound spiked with 0.01 mg/mL of a known positional isomer (e.g., Methyl 3-hydroxy-2-methyl-4-nitrobenzoate).
-
Causality: This step proves the method is stability-indicating. By demonstrating a chromatographic resolution (
) of > 2.0 between the target compound and its closely related isomer, the system self-validates its resolving power. If the column degrades or the mobile phase is prepared incorrectly, the will fail, preventing the release of inaccurate data.
Figure 2: Logical flow of the self-validating HPLC method for intermediate batch release.
Conclusion
For the analysis of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate, the transition from early discovery to clinical-phase PROTAC synthesis necessitates a shift from commercial research-grade reagents to Certified Reference Materials (CRMs)[3]. By coupling a highly characterized CRM with a self-validating, pH-controlled HPLC methodology, analytical scientists can confidently eliminate upstream impurity propagation, ensuring the structural integrity of downstream IRAK-4 degraders.
References
- Google Patents. "WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4." World Intellectual Property Organization.
- Google Patents. "WO2022266258A1 - Compounds and methods for the targeted degradation of irak-4." World Intellectual Property Organization.
Safety Operating Guide
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate proper disposal procedures
Comprehensive Safety and Disposal Protocol for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate
As a key synthetic intermediate in organic and medicinal chemistry, 1 (CAS: 866996-52-3) is frequently utilized to build pharmacologically relevant heterocycles[1]. However, the presence of both a nitro group and a phenolic hydroxyl group on the aromatic ring necessitates stringent handling, segregation, and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for managing this compound safely.
Physicochemical & Hazard Profile
Before initiating any workflow, personnel must understand the quantitative and qualitative hazard profile of the compound.
| Property / Hazard Parameter | Specification / Value |
| Chemical Name | Methyl 5-hydroxy-2-methyl-4-nitrobenzoate |
| CAS Number | 866996-52-3 |
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Chemical Incompatibilities | Strong oxidizing agents, strong bases |
| Primary Disposal Route | Licensed hazardous waste incineration |
Mechanistic Insight: The "Why" Behind the Protocol
True laboratory safety requires understanding the chemical causality behind operational rules. Do not treat disposal as a mere administrative checklist; it is a chemical process.
-
Environmental Recalcitrance: The electron-withdrawing nature of the nitro group, combined with the extreme stability of the benzene ring, makes nitroaromatic compounds highly resistant to oxidative degradation by environmental microorganisms[2]. If discharged into the drain, this compound acts as a persistent pollutant and can be reduced in the environment into highly toxic, carcinogenic aromatic amines[2]. Therefore, aqueous drain disposal is strictly prohibited.
-
Chemical Incompatibility & Exothermic Risk: The 5-hydroxyl group is a phenol, meaning it acts as a weak acid. If this compound is inadvertently mixed with strong bases in a waste container, the phenol will deprotonate to form a phenoxide salt. This drastically alters the electronic distribution of the ring, increasing its solubility and nucleophilicity, which can trigger unpredictable exothermic reactions if strong oxidizers are also present in the waste stream[3].
Operational Safety & Handling Workflow
To prevent exposure and contamination, execute the following self-validating handling protocol:
-
Engineering Controls: Always handle the powder within a certified chemical fume hood. This directly mitigates the H335 (respiratory irritation) hazard by preventing the inhalation of airborne particulates[4].
-
PPE Selection: Don standard nitrile laboratory gloves, a fully buttoned lab coat, and safety goggles with side shields to prevent H315 and H319 contact irritation[3].
-
Manipulation & Weighing: Use anti-static spatulas when transferring the powder. While this specific mononitro compound is not a high-explosive, minimizing static discharge is a universal best practice for all nitroaromatic dusts to prevent deflagration[5].
Spill Response & Decontamination Protocol
In the event of a localized benchtop or floor spill, immediate and methodical action is required to prevent aerosolization.
-
Isolation: Evacuate the immediate area to prevent personnel from tracking the powder throughout the laboratory[6].
-
Dry Containment: Do not use combustible materials like dry paper towels to sweep up the bulk powder, as this creates friction and dust[6].
-
Collection: Use a wet-brushing technique or an electrically protected vacuum cleaner to collect the solid[5]. Alternatively, carefully sweep the material using a non-sparking scoop into a dedicated, sealable hazardous waste container[7].
-
Chemical Decontamination: Once the bulk solid is removed, wipe the spill area with a cloth dampened with a compatible solvent (e.g., ethanol) to dissolve residual traces, followed by a thorough wash with soap and water[6]. Dispose of all wipes as contaminated solid waste.
Waste Segregation & Disposal Plan
Proper segregation prevents dangerous cross-reactions in the waste accumulation area.
-
Segregation by State:
-
Solid Waste: Place unused powder, contaminated filter paper, and cleanup debris into a dedicated, tightly sealed container[3].
-
Liquid Waste: If the compound is dissolved in organic solvents (e.g., during chromatography or extraction), collect the effluent in a designated "Halogen-Free Organic Waste" or "Halogenated Organic Waste" carboy, depending on the primary solvent used.
-
-
Labeling: Affix a compliant hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Methyl 5-hydroxy-2-methyl-4-nitrobenzoate (Toxic/Irritant)"[3].
-
Storage: Store the waste container in a secondary containment bin within a well-ventilated, cool accumulation area[3]. Ensure it is strictly isolated from waste streams containing strong bases or oxidizers[7].
-
Final Disposal: Do not reuse empty chemical containers[8]. Transfer all sealed waste containers to your institution's Environmental Health and Safety (EHS) department. They will arrange for transportation to an approved, licensed facility for high-temperature incineration.
Disposal Workflow Visualization
Figure 1: Decision tree for the segregation and disposal of nitrobenzoate chemical waste.
References
1.1 2.4 3.3 4.7 5.6 6.5 7.2 8. 9. 8
Sources
- 1. Methyl 5-hydroxy-2-methyl-4-nitrobenzoate | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 199929-14-1|5-Hydroxy-2-methyl-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
